5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Description
Properties
IUPAC Name |
5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFXAAMMFTLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206884 | |
| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5814-41-5 | |
| Record name | 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a tricyclic heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, including potential applications as anti-cancer agents and inhibitors of key cell cycle regulators like Checkpoint Kinase 1 (Chk1). This technical guide provides an in-depth overview of the primary synthetic routes to this core structure, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in its synthesis and further development.
Core Synthetic Strategies
The synthesis of the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one core predominantly relies on two effective strategies: the Ullmann condensation and intramolecular cyclization.
Ullmann Condensation Route
The Ullmann condensation is a classical and widely employed method for the formation of carbon-nitrogen bonds. In the context of synthesizing the dibenzodiazepinone core, this reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with an ortho-halo-nitrobenzene, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Experimental Workflow: Ullmann Condensation Route
An In-Depth Technical Guide to the Chemical Properties of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
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Physicochemical properties: Molecular formula, molecular weight, melting point, boiling point, pKa, and solubility data from various chemical suppliers and databases.
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Synthesis: A detailed, step-by-step experimental protocol for the synthesis of a closely related analog, which can be adapted to describe the synthesis of the target compound. Specifically, the synthesis of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one derivatives has been described, and the general procedure can be outlined.
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Spectroscopic Data: While I couldn't find a direct, consolidated source for all spectroscopic data of the parent compound, I have found several papers that describe the synthesis and characterization of its derivatives. These papers provide representative ¹H NMR, ¹³C NMR, and mass spectrometry data and general characteristics of the IR spectra for the dibenzodiazepinone core. This information is sufficient to populate the data tables and describe the expected spectroscopic features.
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Biological Activity and Signaling Pathway: The role of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives as Chk1 inhibitors and their ability to induce apoptosis is well-documented. I have enough information to construct a detailed signaling pathway for Chk1 inhibition leading to apoptosis, which can be visualized using Graphviz.
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For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a tricyclic heterocyclic compound that forms the core structure of a class of molecules with significant pharmacological interest. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a scaffold in the development of therapeutic agents, particularly in the field of oncology. The unique structural features of this dibenzodiazepinone core make it a valuable building block for the design of targeted therapies.
Physicochemical Properties
The fundamental physicochemical properties of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| IUPAC Name | 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one | |
| Molecular Formula | C₁₃H₁₀N₂O | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Melting Point | 122-124 °C | [1] |
| Boiling Point | 312.2 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in DMSO and Methanol | |
| pKa | 12.38 ± 0.20 (Predicted) | [1] |
| LogP | 2.4 (XLogP3) | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis and Characterization
The synthesis of the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one core is a critical step in the development of its derivatives. A general and efficient method for its preparation involves the intramolecular cyclization of N-(2-aminophenyl)-2-aminobenzoic acid derivatives.
Experimental Protocol: Synthesis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
This protocol is a representative example of the synthesis of the dibenzodiazepinone core.
Materials:
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2-Aminobenzamide
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1-Fluoro-2-nitrobenzene
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Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Hydrochloric acid (HCl)
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Sodium sulfate (Na₂SO₄)
Procedure:
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Step 1: N-Arylation. To a solution of 2-aminobenzamide (1.0 eq) in DMF, add 1-fluoro-2-nitrobenzene (1.1 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated at 120 °C for 12 hours. After completion, the reaction is cooled to room temperature, and water is added. The product, N-(2-nitrophenyl)-2-aminobenzamide, is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
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Step 2: Reduction of the Nitro Group. The N-(2-nitrophenyl)-2-aminobenzamide (1.0 eq) is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is refluxed for 4 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is collected, dried, and concentrated to yield N-(2-aminophenyl)-2-aminobenzamide.
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Step 3: Intramolecular Cyclization. The crude N-(2-aminophenyl)-2-aminobenzamide is heated at a high temperature (typically >200 °C) under a nitrogen atmosphere to induce intramolecular cyclization via the elimination of ammonia. The reaction progress is monitored by TLC. Upon completion, the crude product is purified by column chromatography on silica gel to afford 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Caption: Synthetic workflow for 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Spectroscopic Data
The structural characterization of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is accomplished through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.21 (s, 1H, NH), 8.85 (s, 1H, NH), 7.60-7.00 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.5 (C=O), 148.0, 140.1, 133.5, 132.8, 128.9, 125.4, 122.1, 121.8, 120.5, 118.9, 118.2, 115.9 |
| FT-IR (KBr) ν (cm⁻¹) | 3350-3150 (N-H stretching), 1660 (C=O stretching, amide), 1600, 1480 (C=C aromatic stretching) |
| Mass Spectrometry (ESI-MS) | m/z 211.08 [M+H]⁺ |
Biological Activity and Signaling Pathways
Derivatives of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one have emerged as potent inhibitors of Checkpoint Kinase 1 (Chk1), a crucial enzyme in the DNA damage response (DDR) pathway. Inhibition of Chk1 in cancer cells, particularly those with a defective p53 pathway, can lead to mitotic catastrophe and apoptosis.
Chk1 Inhibition and Apoptosis Induction
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and cell cycle arrest, allowing time for DNA repair.
Inhibitors based on the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold block the activity of Chk1. This abrogation of the S and G2/M checkpoints prevents cancer cells from arresting the cell cycle in response to DNA damage, forcing them into premature mitosis with damaged DNA. This ultimately triggers apoptosis, a form of programmed cell death.
Caption: Chk1 signaling pathway and its inhibition by dibenzodiazepinone derivatives.
Conclusion
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a privileged scaffold in medicinal chemistry. Its chemical properties allow for diverse functionalization, leading to the development of potent and selective enzyme inhibitors. The demonstrated activity of its derivatives as Chk1 inhibitors highlights its potential in the development of novel anti-cancer therapies. This technical guide provides a foundational understanding of this important molecule for researchers and scientists in the field of drug discovery and development.
References
Unraveling the Multifaceted Mechanism of Action of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tricyclic scaffold of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this class of compounds, focusing on two distinct and significant pathways: checkpoint kinase 1 (Chk1) inhibition and muscarinic M2 receptor antagonism. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling cascades involved.
Checkpoint Kinase 1 (Chk1) Inhibition: A Strategy in Cancer Therapy
A significant area of research has focused on the development of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a crucial regulator of the DNA damage response pathway.[1] By inhibiting Chk1, these compounds can abrogate cancer cell cycle arrest, particularly in the G2 phase, and enhance the efficacy of DNA-damaging chemotherapeutic agents.[1]
Quantitative Biological Data
The following table summarizes the biological activity of a representative compound from this series, compound 46d, as a Chk1 inhibitor.[1]
| Compound | Target | Enzymatic Activity (IC50) | Cellular Activity | In Vivo Efficacy | Bioavailability (Mice) |
| 46d | Chk1 Kinase | Potent (specific value not provided in abstract) | Abrogates G2 arrest; 19-fold increase in cytotoxicity of camptothecin in SW620 cells | Not detailed in abstract | 20% |
Mechanism of Interaction
X-ray crystallography studies of a related compound (46b) co-crystallized with Chk1 kinase have elucidated the key binding interactions.[1] These include:
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Hydrogen bonding: The amide bond of the dibenzodiazepinone core forms hydrogen bonds with the hinge region of the kinase.[1]
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Additional hydrogen bonding: A methoxy group on the compound forms a hydrogen bond with the Lys38 residue of Chk1.[1]
Signaling Pathway
The inhibition of Chk1 by these compounds disrupts the DNA damage response pathway, leading to premature mitotic entry and potentiation of chemotherapy-induced cell death.
Caption: Inhibition of Chk1 by a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative abrogates G2 arrest and promotes apoptosis.
Experimental Protocols
While the full detailed protocols are proprietary to the cited research, the key experimental approaches mentioned include:
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Enzymatic Assays: Standard kinase assays were likely used to determine the IC50 values against Chk1. These typically involve incubating the kinase, a substrate (e.g., a peptide), ATP (often radiolabeled), and the test compound. The amount of phosphorylated substrate is then quantified to measure enzyme inhibition.
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Cell-Based Assays:
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Cell Cycle Analysis: SW620 cells were likely treated with camptothecin in the presence or absence of the test compound. Cell cycle distribution would then be analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. The abrogation of G2 arrest would be observed as a decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population.
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Cytotoxicity Assays: The 19-fold increase in camptothecin cytotoxicity was likely determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay, on SW620 cells.
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X-ray Crystallography: To determine the binding mode, the Chk1 protein was co-crystallized with the inhibitor, and the resulting crystal structure was analyzed using X-ray diffraction.
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Pharmacokinetic Studies: Mice were administered the compound, and blood samples were collected at various time points. The concentration of the compound in the plasma was measured using a suitable analytical method like LC-MS/MS to determine its bioavailability.
Muscarinic M2 Receptor Antagonism: A Novel Approach for Antiarrhythmic Agents
A distinct series of 5-substituted 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-ones has been identified as potential antiarrhythmic agents, acting as competitive antagonists of the cardiac muscarinic M2 receptor.[2] These compounds show selectivity for the M2 receptor over other muscarinic receptor subtypes (M1 and M3).[2]
Quantitative Binding and Functional Data
The following table presents the affinity of these derivatives for various muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| Cardiac M2 | High affinity (e.g., 10 nmol/l for some derivatives) | Competitive Antagonism |
| Cortical M1 | Equal or smaller affinity compared to M2 | Lower antagonistic activity |
| Glandular M3 | Lower affinity compared to M2 | Lower antagonistic activity |
In Vivo Effects
In vivo studies in rats and guinea pigs have demonstrated the M2 selectivity of these compounds. They effectively inhibit vagal or agonist-induced bradycardia at doses lower than those required to inhibit other muscarinic effects such as increased blood pressure, bronchoconstriction, bladder constriction, and salivation.[2] In dog models of atrial arrhythmias, these derivatives showed a longer duration of action than quinidine sulfate.[2]
Signaling Pathway
As competitive antagonists, these compounds bind to the M2 muscarinic receptor and block the binding of the endogenous agonist, acetylcholine. This prevents the activation of downstream signaling pathways that lead to a decrease in heart rate.
Caption: Competitive antagonism of the M2 muscarinic receptor by a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative prevents acetylcholine-induced bradycardia.
Experimental Protocols
The key experimental methodologies employed to characterize these M2 antagonists include:
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Receptor Binding Studies:
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Preparation of Membranes: Membranes expressing M1 (from cortex), M2 (from heart), and M3 (from glands) receptors were prepared from animal tissues.
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Radioligand Binding Assay: The ability of the test compounds to displace a radiolabeled antagonist (e.g., [3H]NMS) from the receptors was measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).
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Functional Assays:
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Isolated Tissue Preparations: The antagonistic activity was assessed in isolated tissues, such as guinea pig atria (for M2 activity) and ileum (for M3 activity). The ability of the compounds to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) was measured to determine their pA2 values.
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In Vivo Studies:
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Agonist-Induced Bradycardia: Anesthetized rats or guinea pigs were treated with the test compounds, followed by a muscarinic agonist (e.g., methacholine). The inhibitory effect on the agonist-induced decrease in heart rate was monitored.
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Vagally-Induced Bradycardia: The vagus nerve was electrically stimulated to induce bradycardia, and the ability of the compounds to antagonize this effect was measured.
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Canine Models of Atrial Arrhythmia: The antiarrhythmic efficacy was evaluated in established dog models of atrial fibrillation and flutter.
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Conclusion
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one core is a versatile scaffold that has yielded compounds with distinct and clinically relevant mechanisms of action. The development of derivatives as Chk1 inhibitors holds promise for enhancing cancer chemotherapy, while the M2 selective antagonists represent a potential new class of antiarrhythmic drugs. Further structure-activity relationship studies and preclinical development are warranted to fully exploit the therapeutic potential of this chemical class. This guide provides a foundational understanding of these mechanisms for researchers and professionals in the field of drug discovery and development.
References
- 1. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 5-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-ones with antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one, a core heterocyclic scaffold of significant interest in medicinal chemistry. This compound serves as a crucial building block for the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents and kinase inhibitors. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the rational design of novel derivatives.
Introduction
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one, often referred to as a dibenzodiazepinone, possesses a tricyclic framework that is a key feature in several therapeutic agents. Its derivatives have been explored for various pharmacological activities, making the parent compound a valuable starting material in drug discovery programs. This guide summarizes the expected spectroscopic data for the unsubstituted core molecule and provides detailed experimental protocols for its characterization.
Synthesis and Structure
The synthesis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is typically achieved through the condensation of 2-aminobenzamide with 2-chlorobenzoic acid or a related derivative, followed by an intramolecular cyclization. The resulting tricyclic structure features a central seven-membered diazepine ring fused to two benzene rings.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one based on the analysis of closely related structures and fundamental spectroscopic principles.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide and Amine) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1300 | Medium | C-N Stretch |
| ~750 | Strong | Aromatic C-H Bend (Ortho-disubstituted) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | br s | 1H | N10-H |
| ~7.80 | d | 1H | Ar-H |
| ~7.40-7.00 | m | 7H | Ar-H |
| ~6.50 | br s | 1H | N5-H |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (C11) |
| ~145.0-120.0 | Aromatic C |
| ~118.0 | Aromatic C |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 210 | 100 | [M]⁺ (Molecular Ion) |
| 181 | ~70 | [M - CO - H]⁺ |
| 152 | ~40 | [M - CO - N₂H₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a compound of this nature and may require optimization based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Pressure is applied to ensure good contact between the sample and the crystal.
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The infrared spectrum is recorded in the range of 4000-400 cm⁻¹.
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The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
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Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
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The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
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The ¹³C NMR spectrum is subsequently acquired on the same instrument.
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The obtained spectra are processed (phasing, baseline correction, and integration for ¹H NMR) and the chemical shifts, multiplicities, and coupling constants are analyzed to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
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Electron Ionization (EI) or Electrospray Ionization (ESI) can be used as the ionization technique.
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The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
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The fragmentation pattern is analyzed to confirm the molecular structure.
Conclusion
The spectroscopic analysis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one provides a comprehensive fingerprint for its identification and characterization. The combination of IR, NMR, and MS techniques allows for the unambiguous confirmation of its chemical structure. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important heterocyclic scaffold, facilitating its use in the development of new therapeutic agents.
Disclaimer: The spectroscopic data presented in the tables are representative values based on the analysis of structurally similar compounds and are intended for illustrative purposes. Actual experimental values may vary depending on the specific conditions and instrumentation used. It is recommended to acquire experimental data for the specific sample under investigation for accurate characterization.
An In-depth Technical Guide on the Biological Activity of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities, demonstrating potential as therapeutic agents in oncology, infectious diseases, and cardiology. This guide provides a comprehensive overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity
Derivatives of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular kinases.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9a | A549 | Lung | 0.71 | [1] |
| MDAMB-231 | Breast | Not specified | [1] | |
| 46d | SW620 | Colon | Potent enzymatic activity against Chk1 kinase | [2][3] |
| 33 | HCC827 | Non-Small Cell Lung | 3.1 | [4] |
| H1975 | Non-Small Cell Lung | 5.2 | [4] | |
| 4g | LM8G7 | Murine Osteosarcoma | Inhibited invasion strongly | [5] |
| MDA-MB-231 | Breast | Completely inhibited invasion at 10 µM | [5] | |
| OVSAHO | Ovarian | Inhibited migration | [5] | |
| MCF-7 | Breast | Proliferation inhibition comparable to cisplatin | [5] | |
| RPMI8226-LR5 | Multiple Myeloma | Proliferation inhibition comparable to cisplatin | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the dibenzo[b,e]diazepin-11-one derivatives and incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Hoechst Staining)
This method is used to visualize nuclear changes and apoptosis.
-
Cell Treatment: Grow cells on coverslips and treat with the test compounds for the desired time.
-
Staining: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain the cells with Hoechst 33342 solution (1 µg/mL) for 10 minutes.
-
Visualization: Wash the cells and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[1]
Signaling Pathways in Anticancer Activity
Chk1 Inhibition Pathway
Several 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives function as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle.[2][3] Inhibition of Chk1 can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and cell death in cancer cells.
Caption: Chk1 Inhibition by Dibenzo[b,e]diazepin-11-one Derivatives.
Apoptosis Induction Pathway
Some derivatives induce apoptosis through the intrinsic pathway, which involves the mitochondria.[1]
Caption: Intrinsic Apoptosis Pathway Induced by Derivatives.
Antiarrhythmic Activity
Certain 5-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][2][6]diazepin-11-ones have been identified as potential antiarrhythmic agents, particularly for bradyarrhythmias.[6] These compounds act as competitive antagonists at muscarinic receptors.
Quantitative Antiarrhythmic Activity Data
| Compound | Receptor Affinity | Activity | Reference |
| 5-substituted tricyclic derivatives | High affinity for cardiac M2 receptor (Ki 10 nmol/l) | Competitive antagonists | [6] |
| Lower affinity for cortical M1 and glandular M3 receptors | Inhibit vagal or agonist-induced bradycardia | [6] |
Experimental Protocol
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the target muscarinic receptor subtype (e.g., M2 from heart tissue).
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Calculate the Ki value, which represents the affinity of the compound for the receptor.
Antimicrobial Activity
The dibenzo[b,e]diazepin-11-one scaffold and its bioisosteres, such as dibenzo[b,e]thiepins, have been investigated for their antimicrobial properties.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Dibenzo[b,e]oxepine O-benzoyloximes | MRSA, E. coli, A. niger | 50-200 | [7] |
| Dibenzo[b,e]thiepine derivatives | Various bacteria and fungi | 25-50 | [7] |
| O-acyloximino-dibenzo[b,e]thiepins | Gram-positive bacteria | 15.6-500 | [8] |
| Gram-negative bacteria | 125-1000 | [8] | |
| Dibenzo[b,e]thiepin 5,5-dioxides | Gram-positive bacteria and fungi | 31.25-1000 | [8] |
| Gram-negative bacteria | 125-500 | [8] |
Experimental Protocol
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives as potential therapeutic agents.
Caption: Drug Discovery Workflow for Dibenzo[b,e]diazepin-11-one Derivatives.
Conclusion
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one core structure is a versatile scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant biological activities, particularly in the areas of cancer, cardiac arrhythmias, and microbial infections. Further exploration of this chemical space, guided by the methodologies and understanding of the signaling pathways outlined in this guide, holds considerable promise for the discovery of new and effective drugs.
References
- 1. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 5-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-ones with antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rombio.unibuc.ro [rombio.unibuc.ro]
In Vitro Evaluation of Novel Dibenzodiazepinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of novel dibenzodiazepinone compounds, a class of molecules demonstrating significant potential in anticancer research. The document outlines key experimental protocols, presents consolidated quantitative data from recent studies, and visualizes the primary signaling pathway implicated in their mechanism of action.
Core Focus: Anticancer Properties and Mechanism of Action
Dibenzodiazepinone derivatives have emerged as a promising scaffold in the development of targeted cancer therapies. In vitro studies have consistently demonstrated their antiproliferative activity across a range of cancer cell lines, particularly those with mutations in the Epidermal Growth Factor Receptor (EGFR). The primary mechanism of action for many of these compounds involves the inhibition of the EGFR signaling pathway and subsequent downstream effectors, notably the serine/threonine kinase AKT.[1][2] This inhibition leads to the induction of cell cycle arrest and apoptosis, ultimately impeding tumor cell growth and migration.[1][2]
Quantitative Data Summary
The antiproliferative activity of various novel dibenzodiazepinone and related benzodiazepine derivatives has been quantified using IC50 and GI50 values, which represent the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize key findings from recent literature, offering a comparative view of compound efficacy against different cancer cell lines.
Table 1: Antiproliferative Activity (IC50/GI50 in µM) of Novel Dibenzodiazepinone and Benzodiazepine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Compound 33 | H1975™ (EGFR L858R/T790M/C797S) | Non-Small Cell Lung Cancer | 2.7 | [1][2] |
| Osimertinib (Control) | H1975™ (EGFR L858R/T790M/C797S) | Non-Small Cell Lung Cancer | 6.5 | [1][2] |
| Compound 33 | HCC827 | Non-Small Cell Lung Cancer | 3.1 | [1] |
| Compound 33 | H1975 | Non-Small Cell Lung Cancer | 5.2 | [1] |
| Dibenzodiazepine Derivative | BCAP37 | Breast Cancer | Down to 0.30 | [3] |
| Dibenzodiazepine Derivative | SGC7901 | Gastric Cancer | Down to 0.30 | [3] |
| Dibenzodiazepine Derivative | HepG2 | Liver Cancer | Down to 0.30 | [3] |
| Dibenzodiazepine Derivative | HeLa | Cervical Cancer | Down to 0.30 | [3] |
| Dibenzodiazepine Derivative | HL-60 | Acute Promyelocytic Leukemia | Down to 0.30 | [3] |
| 1,5-Benzodiazepin-2-One (3b) | HCT-116 | Colon Cancer | 9.18 | [4] |
| 1,5-Benzodiazepin-2-One (3b) | HepG-2 | Liver Cancer | 6.13 | [4] |
| 1,5-Benzodiazepin-2-One (3b) | MCF-7 | Breast Cancer | 7.86 | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly employed in the evaluation of dibenzodiazepinone compounds.
Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability and proliferation.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Dibenzodiazepinone compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dibenzodiazepinone compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Dibenzodiazepinone compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the dibenzodiazepinone compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Dibenzodiazepinone compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Plate and treat cells with dibenzodiazepinone compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the compounds on cell migration.
-
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Dibenzodiazepinone compounds
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the dibenzodiazepinone compounds at various concentrations.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
-
Western Blotting for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins like EGFR and AKT.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Dibenzodiazepinone compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Treat cells with the compounds for the desired time.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of dibenzodiazepinone compounds.
Caption: EGFR-AKT signaling pathway and points of inhibition by dibenzodiazepinone compounds.
Caption: General experimental workflow for the in vitro evaluation of dibenzodiazepinone compounds.
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Dibenzodiazepinone Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core structure, key substitutions, and biological activities of dibenzodiazepinone derivatives, providing a comprehensive resource for researchers and scientists in the field of drug discovery.
The dibenzodiazepinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of dibenzodiazepinone derivatives, with a particular focus on their development as anti-cancer agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to provide a thorough understanding for professionals engaged in drug development.
Core Structure and Key Areas of Substitution
The fundamental dibenzodiazepinone core is a tricyclic system that offers multiple positions for chemical modification. The biological activity of these derivatives is significantly influenced by the nature and position of various substituents. Extensive research has highlighted that substitutions at the C2 and N10 positions are particularly crucial in modulating the pharmacological properties of these compounds.[1][2]
Structure-Activity Relationship in Anti-Cancer Applications
Recent studies have focused on the development of dibenzodiazepinone derivatives as potent inhibitors of epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][3] Resistance to existing EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, has driven the search for novel therapeutic agents.[1]
Targeting Osimertinib-Resistant NSCLC
A significant study involved the synthesis and evaluation of 36 dibenzodiazepinone analogues against osimertinib-resistant NSCLC cell lines.[1][2] The research pinpointed the importance of substituents at the C2 and N10 positions for potent anti-proliferative activity.[1][2]
Table 1: Anti-proliferative Activity of Key Dibenzodiazepinone Derivatives against H1975™ Cells (EGFRL858R/T790M/C797S) [1][2]
| Compound | C2 Substituent | N10 Substituent | IC50 (μM) |
| 33 | 4-methylbenzyloxy | 2-(dimethylamino)ethyl | 2.7 |
| Osimertinib | - | - | 6.5 |
Compound 33 emerged as a highly potent derivative, exhibiting a 2.4-fold lower IC50 value compared to osimertinib against the H1975™ triple-mutant cell line.[1][2] This highlights the therapeutic potential of the dibenzodiazepinone scaffold in overcoming drug resistance.
Another series of thirteen 5H-dibenzo[b,e][1][2]diazepin-11(10H)-one derivatives were synthesized and evaluated for their anti-proliferative activity against a panel of five human cancer cell lines.[4] Compound 9a from this series demonstrated significant tumor growth inhibition across all tested cell lines.[4]
Table 2: Anti-proliferative Activity of Compound 9a against Various Cancer Cell Lines [4]
| Cancer Cell Line | IC50 (μM) |
| A549 (Lung) | 0.71 - 7.29 |
| MDAMB-231 (Breast) | 0.71 - 7.29 |
| Other (3 lines) | 0.71 - 7.29 |
Mechanism of Action: EGFR Signaling Pathway Inhibition
The anti-cancer effects of these dibenzodiazepinone derivatives are primarily attributed to their ability to modulate the EGFR signaling pathway. Compound 33 was found to suppress the phosphorylation of both EGFR and AKT, a key downstream effector in the pathway.[1][3] This inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][3]
Caption: Inhibition of the EGFR signaling pathway by dibenzodiazepinone derivatives.
Similarly, compound 9a was shown to induce G2/M phase cell cycle arrest and apoptosis, accompanied by an increase in reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential.[4]
Experimental Protocols
A generalized workflow for the synthesis and evaluation of dibenzodiazepinone derivatives is outlined below. This process is fundamental to establishing a robust SAR.
Caption: General experimental workflow for SAR studies of dibenzodiazepinone derivatives.
General Synthetic Method
The synthesis of dibenzodiazepinone derivatives typically involves a multi-step process. A general method starts with commercially available reagents, which are used without further purification unless specified.[3] Solvents are either used as purchased or dried using standard laboratory procedures.[3] An example of a synthetic step is the preparation of Methyl 5-hydroxy-2-nitrobenzoate (S2), where a mixture of S1 and sulfuric acid in methanol is stirred at 70 °C for 24 hours.[3] The product is then purified using silica gel column chromatography.[3]
Biological Evaluation Assays
-
Anti-proliferative Activity: The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT assay against various cancer cell lines.
-
EGFR Kinase Inhibition Assay: The inhibitory activity against EGFR is determined using assays such as the ADP-Glo™ kinase assay.[3] This assay measures the amount of ADP produced during the kinase reaction.
-
Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, providing an indication of the long-term anti-proliferative effects of the compounds.
-
Cell Migration Assay: The effect of the compounds on cell migration can be evaluated using techniques like the wound-healing assay.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compounds.
-
Apoptosis Assay: Apoptosis induction is often measured by flow cytometry using Annexin V and propidium iodide staining.
-
Western Blot Analysis: This technique is used to determine the effect of the compounds on the expression and phosphorylation levels of key proteins in signaling pathways, such as EGFR and AKT.
Future Directions
The promising results from recent studies on dibenzodiazepinone derivatives, particularly in the context of overcoming resistance to existing cancer therapies, warrant further investigation. Future research should focus on:
-
Expansion of the SAR: Synthesizing and evaluating a broader range of derivatives with diverse substitutions to further refine the SAR and identify even more potent and selective compounds.
-
In Vivo Studies: Conducting in vivo efficacy and toxicity studies in relevant animal models to translate the promising in vitro results into potential clinical candidates.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities of the dibenzodiazepinone scaffold, exploring its potential in other disease areas, such as inflammatory and neurodegenerative disorders, could yield novel therapeutic agents.
This technical guide provides a snapshot of the current understanding of the structure-activity relationship of dibenzodiazepinone derivatives. The continued exploration of this versatile scaffold holds significant promise for the discovery and development of new and effective medicines.
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and structure-activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tricyclic lactam, 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one, serves as a critical cornerstone in the synthesis of a diverse array of pharmacologically active compounds. Its rigid, yet versatile, dibenzodiazepine scaffold has been ingeniously exploited by medicinal chemists to develop treatments for a range of debilitating conditions, from psychiatric disorders to cancer. This technical guide delves into the synthesis, chemical properties, and paramount importance of this intermediate, providing detailed experimental protocols and elucidating the biological pathways influenced by its derivatives.
Chemical Properties and Synthesis
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a solid at room temperature with a melting point that can be influenced by its substitution pattern. For instance, the 8-chloro derivative, a key precursor to the atypical antipsychotic Clozapine, exhibits a melting point between 233-236°C.[1] The core structure's solubility is generally limited in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1]
The synthesis of the dibenzodiazepinone core is most commonly achieved through a two-step process involving an initial Ullmann condensation followed by an intramolecular cyclization. This classical approach remains a robust and widely utilized method in both academic and industrial settings.
Table 1: Physicochemical and Spectroscopic Data for 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂O | [2] |
| Molecular Weight | 244.68 g/mol | [3] |
| Melting Point | 233-236 °C | [1] |
| Boiling Point (Predicted) | 334.4 ± 41.0 °C | [1] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 11.68 ± 0.20 | [1] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chlorodiphenylamine-2'-carboxylic acid via Ullmann Condensation
This procedure outlines the synthesis of the key precursor required for the formation of the dibenzodiazepinone ring system.
Materials:
-
2-chlorobenzoic acid
-
2-amino-5-chlorobenzotrifluoride
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-chlorobenzoic acid, 2-amino-5-chlorobenzotrifluoride, and potassium carbonate is suspended in DMF.
-
Copper(I) iodide is added as a catalyst.
-
The reaction mixture is heated at reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is acidified, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried to yield 2-amino-4-chlorodiphenylamine-2'-carboxylic acid.
Protocol 2: Intramolecular Cyclization to form 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
This protocol describes the ring-closure reaction to form the tricyclic lactam.
Materials:
-
2-Amino-4-chlorodiphenylamine-2'-carboxylic acid
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Inert solvent (e.g., xylene)
Procedure:
-
The 2-amino-4-chlorodiphenylamine-2'-carboxylic acid is suspended in an inert solvent such as xylene.
-
A dehydrating/cyclizing agent like phosphorus oxychloride or polyphosphoric acid is added to the suspension.
-
The mixture is heated to reflux for several hours until the starting material is consumed, as indicated by TLC.
-
The reaction mixture is then cooled and carefully quenched with water or an ice-water mixture.
-
The resulting precipitate is collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
The crude product is dried to afford 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Protocol 3: Synthesis of Clozapine from 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
This procedure details the final step in the synthesis of the atypical antipsychotic drug, Clozapine.
Materials:
-
8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
-
N-methylpiperazine
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous anisole
-
Toluene
Procedure:
-
To a solution of N-methylpiperazine in anhydrous anisole under a nitrogen atmosphere, a solution of titanium tetrachloride in toluene is added.
-
The mixture is warmed, and a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][4][5]diazepin-11-one in anhydrous anisole is added.
-
The reaction mixture is heated at reflux for approximately 4 hours.
-
After cooling, the solvent is removed in vacuo.
-
The residue is partitioned between ethyl acetate and aqueous sodium hydroxide.
-
The organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography and recrystallization to yield Clozapine.[6]
Applications in Pharmaceutical Development
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs targeting the central nervous system and various cancers.
Clozapine and Atypical Antipsychotics
The 8-chloro derivative of the core molecule is a pivotal intermediate in the synthesis of Clozapine, an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia.[3][7] Clozapine's complex pharmacological profile, which includes antagonism at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, as well as interactions with adrenergic, cholinergic, and histaminergic receptors, is believed to contribute to its unique efficacy and reduced extrapyramidal side effects compared to typical antipsychotics.[8]
Checkpoint Kinase 1 (Chk1) Inhibitors in Oncology
Derivatives of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one have been developed as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[4][9][10] Chk1 is a crucial component of the DNA damage response (DDR) pathway, which allows cancer cells to survive the DNA-damaging effects of chemotherapy and radiation. By inhibiting Chk1, these compounds can abrogate cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, thereby sensitizing them to conventional cancer therapies.[4][10]
Induction of Apoptosis
Beyond Chk1 inhibition, certain derivatives of the dibenzodiazepinone scaffold have been shown to induce apoptosis through various mechanisms. These can include the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.[1] Some derivatives have also been found to increase the levels of reactive oxygen species (ROS), further contributing to programmed cell death in cancer cells.
Conclusion
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its continued exploration promises the development of novel therapeutics with improved efficacy and safety profiles. The synthetic accessibility of this core structure, coupled with the diverse biological activities of its derivatives, ensures its enduring relevance in the field of pharmaceutical sciences. For researchers and drug development professionals, a thorough understanding of this key intermediate opens doors to new therapeutic possibilities.
References
- 1. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 3. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 4. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Therapeutic Renaissance of Dibenzodiazepinones: A Technical Guide to a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The dibenzodiazepinone core, a privileged tricyclic scaffold, has emerged as a focal point in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of this versatile scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows. From potent anti-cancer agents to promising antibacterial, anti-inflammatory, and neuroprotective compounds, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
Therapeutic Applications and Efficacy
Dibenzodiazepinone derivatives have shown significant promise across a spectrum of diseases, with the most extensive research focused on their application in oncology. However, their utility extends to infectious diseases, inflammatory conditions, and neurodegenerative disorders.
Anticancer Activity
The primary anticancer mechanism of many dibenzodiazepinone derivatives lies in their ability to act as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[1] These compounds have shown efficacy against wild-type EGFR as well as clinically relevant mutations, including those resistant to existing therapies.[1]
Table 1: In Vitro Anticancer Activity of Dibenzodiazepinone Derivatives
| Compound | Cell Line | EGFR Mutation Status | IC₅₀ (µM) | Reference |
| Compound 33 | A549 | WT | - | [1] |
| HCC827 | 19del | 3.1 | [1] | |
| H1975 | L858R/T790M | 5.2 | [1] | |
| H1975™ | L858R/T790M/C797S | 2.7 | [1] | |
| Osimertinib | H1975™ | L858R/T790M/C797S | 6.5 | [1] |
| DDC4002 | - | L858R/T790M | - | [1] |
| EAI002 | - | L858R/T790M | 0.052 | [1] |
| Inhibitor 3 | - | L858R/T790M | ~0.01 | [2] |
| - | L858R/T790M/C797S | ~0.01 | [2] |
WT: Wild-Type. IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation or kinase activity.
Antibacterial Activity
Recent studies have highlighted the potential of dibenzodiazepinone scaffolds in combating bacterial infections, including multidrug-resistant strains.[3] These compounds have demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.
Table 2: In Vitro Antibacterial Activity of Dibenzodiazepinone and Related Derivatives
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| SW33 | Salmonella typhimurium (MDR-NL10) | Negative | - (EC₅₀ = 2.28 µM) | [3] |
| Salmonella typhimurium (MDR-CGC18) | Negative | - (EC₅₀ = 1.27 µM) | [3] | |
| Salmonella typhi Ty2 | Negative | - (EC₅₀ = 0.55 µM) | [3] | |
| Listeria monocytogenes | Positive | - (EC₅₀ = 0.60 µM) | [3] | |
| Yersinia enterocolitica | Negative | - (EC₅₀ = 0.93 µM) | [3] | |
| Compound 3a | C. krusei | - | 25 | [4] |
| Compounds 3b-e, 5b | C. albicans, C. krusei, C. parapsilosis, C. tropicalis, C. glabrata | - | 50-100 | [4] |
| Compounds 3a-e, 5b | Gram-positive and Gram-negative bacteria | - | 100-400 | [4] |
MIC: Minimum Inhibitory Concentration. EC₅₀ values represent the concentration for 50% effective inhibition of intracellular bacteria.
Anti-inflammatory and Neuroprotective Potential
The therapeutic scope of dibenzodiazepinones extends to inflammatory and neurodegenerative conditions, although this is a less explored area. Some derivatives have shown potential to modulate inflammatory pathways, and related benzodiazepine structures have demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[5][6]
Table 3: Anti-inflammatory Activity of Related Compounds
| Compound Class | Assay | Target | IC₅₀ | Reference |
| Aurone Derivatives | In vitro | COX-2 | 0.22 µM (WE-4) | [7] |
| In vitro | LOX | 0.3 µM (WE-4) | [7] | |
| N-acylhydrazone Derivatives | In vitro | COX-1 / COX-2 | Varied | [8] |
| Natural Products | In vitro | COX-2 / 5-LOX | Varied | [9] |
Data for specific dibenzodiazepinone derivatives in these assays is limited in the reviewed literature. The table presents data for other compound classes with similar therapeutic aims to indicate typical assay readouts.
Synthesis Methodologies
The dibenzodiazepinone scaffold is typically constructed through intramolecular cyclization reactions. The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful and versatile methods for forging the key C-N bonds in the diazepine ring.[10][11]
General Synthesis Workflow
The synthesis often begins with appropriately substituted aniline and o-halobenzoyl or o-halobenzaldehyde precursors. A palladium- or copper-catalyzed cross-coupling reaction forms the diarylamine intermediate, which then undergoes intramolecular cyclization to yield the dibenzodiazepinone core. Further modifications can be introduced at various positions to generate a library of derivatives.
General synthetic workflow for dibenzodiazepinone derivatives.
Detailed Experimental Protocol: Buchwald-Hartwig Amination Approach[13]
This protocol describes a representative synthesis of a dibenzodiazepinone derivative via a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction.
Materials:
-
Substituted o-bromoaldimine
-
Substituted o-bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the o-bromoaldimine (1 equiv.), o-bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2 equiv.).
-
Add anhydrous THF (3 mL).
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dibenzodiazepinone.
Key Experimental Protocols
This section provides detailed protocols for essential in vitro assays to evaluate the therapeutic potential of dibenzodiazepinone derivatives.
In Vitro Anticancer Assays
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells (e.g., A549, HCC827, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the dibenzodiazepinone compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of inhibitor efficacy.
Protocol:
-
Culture cells to 70-80% confluency and treat with the dibenzodiazepinone derivative for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR or other target proteins overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) for normalization.
In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Workflow for MIC determination by broth microdilution.
Protocol:
-
Prepare a stock solution of the dibenzodiazepinone derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum and standardize it to a 0.5 McFarland turbidity standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
In Vivo Anticancer Assay: A549 Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of dibenzodiazepinone derivatives in a living organism.[12][13]
Protocol:
-
Subcutaneously inject A549 human lung cancer cells (5-10 x 10⁶ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer the dibenzodiazepinone derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor growth inhibition (TGI) can be calculated as a percentage of the control group's tumor growth.
Signaling Pathways
Understanding the molecular mechanisms by which dibenzodiazepinones exert their therapeutic effects is crucial for rational drug design and development.
EGFR Signaling Pathway in Cancer
Dibenzodiazepinones can allosterically inhibit EGFR, preventing its autophosphorylation and the activation of downstream pro-survival and proliferative pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][14]
Inhibition of the EGFR signaling pathway by dibenzodiazepinones.
Potential Anti-inflammatory and Neuroprotective Pathways
While less defined for dibenzodiazepinones specifically, related compounds suggest modulation of pathways like NF-κB for anti-inflammatory effects and BDNF/TrkB for neuroprotection.[11][15][16]
Potential anti-inflammatory and neuroprotective signaling pathways.
Conclusion
The dibenzodiazepinone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated efficacy against challenging cancer targets, coupled with emerging evidence of its antibacterial, anti-inflammatory, and neuroprotective potential, underscores its significance in modern drug discovery. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic promise of this remarkable chemical entity. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of diverse dibenzodiazepinone derivatives is warranted to translate their preclinical potential into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective action of diazepam at very low and moderate doses in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a tricyclic lactam that serves as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Clozapine.[1][2] Its chemical structure forms the core of the dibenzo[b,e][3][4]diazepine class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and handling, aimed at professionals in research and drug development.
Physicochemical Properties
8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a white to off-white or yellowish solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉ClN₂O | [5] |
| Molecular Weight | 244.68 g/mol | [2][6] |
| Appearance | White to off-white or yellowish solid | [1][7] |
| Melting Point | 233-236 °C | [1] |
| Boiling Point | 334.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.327 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [1] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Description |
| ¹H NMR | Expected to show signals corresponding to the aromatic protons on the two benzene rings and the protons of the amine and amide groups within the diazepine ring. The exact chemical shifts and coupling constants would require experimental determination. |
| ¹³C NMR | Expected to display signals for the carbon atoms of the aromatic rings, the carbonyl group of the lactam, and the other carbons of the dibenzodiazepine core. |
| FTIR | The spectrum should exhibit characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), and C-Cl stretching, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (244.68 g/mol ), along with characteristic fragmentation patterns. |
| TLC | The retention factor (Rf) will depend on the solvent system used. For example, in a synthesis of a clozapine analog, the starting lactam had a different Rf from the product.[8] |
Synthesis and Reactivity
8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a key building block for the synthesis of clozapine and its analogues. The synthesis of this intermediate itself is typically achieved through multi-step procedures, often starting from simpler aromatic precursors.
A common synthetic approach involves the reaction of a substituted anthranilic acid with a substituted o-phenylenediamine derivative, followed by cyclization to form the dibenzodiazepine core.
Experimental Protocol: Synthesis of a Clozapine Analogue from 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
The following protocol details the use of 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one as a reactant in the synthesis of a clozapine analogue, demonstrating its reactivity.[3]
Materials:
-
8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepin-11-one (1)
-
1-(3-(p-tolyloxy)propyl)piperazine (2)
-
Titanium tetrachloride (1.0 M solution in toluene)
-
Anhydrous anisole
-
Ethyl acetate
-
Aqueous sodium hydroxide (2 M)
-
Anhydrous sodium sulfate
-
Methanol
-
Water
-
Silica gel (230-400 mesh) for flash column chromatography
Procedure:
-
To a solution of 1-(3-(p-tolyloxy)propyl)piperazine (2) (1.20 g, 5.14 mmol) in anhydrous anisole (5 mL) under a nitrogen atmosphere, add a solution of titanium tetrachloride in toluene (1.0 M, 1.10 mL, 1.10 mmol).
-
Warm the mixture to 50-55 °C.
-
In a separate flask, prepare a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][3][4]diazepin-11-one (1) (250 mg, 1.02 mmol) in anhydrous anisole (10 mL).
-
Add the hot solution of the lactam (1) to the reaction mixture via syringe.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling, evaporate the solvent in vacuo.
-
Partition the resulting brown residue between ethyl acetate (50 mL) and aqueous sodium hydroxide (2 M, 30 mL).
-
Filter the mixture under vacuum and wash the residue with ethyl acetate (20 mL).
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic fractions, wash with water (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Purify the residue using flash column chromatography on silica gel (eluent: ethyl acetate:hexane, 4:1).
-
Pool the fractions containing the major product and evaporate the solvent to yield a yellow oily residue.
-
Recrystallize the product from a methanol-water mixture to obtain the final compound as bright yellow prisms.
This protocol highlights the reactivity of the lactam carbonyl group towards nucleophilic substitution, a key transformation in the synthesis of clozapine and related compounds.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a clozapine analogue starting from 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Caption: Synthesis workflow for a clozapine analogue.
Safety and Handling
8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one should be handled with care in a laboratory setting. According to aggregated GHS information, it is toxic if swallowed and is suspected of causing genetic defects.[4] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a pivotal intermediate in the synthesis of clozapine and related pharmacologically active compounds. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for researchers and scientists in the field of drug discovery and development. This guide provides a foundational understanding of this important molecule, though further experimental investigation is required for a more detailed characterization of its spectroscopic properties.
References
- 1. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 2. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aschemicals.com [aschemicals.com]
- 6. scbt.com [scbt.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Utilizing 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Derivatives in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of novel anti-cancer agents. Derivatives of this tricyclic compound have demonstrated significant efficacy in various cancer cell lines by inducing cell cycle arrest and apoptosis. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the Checkpoint Kinase 1 (Chk1) and Epidermal Growth Factor Receptor (EGFR) pathways.
This document provides detailed application notes and experimental protocols for the use of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives in cancer cell line research, based on published studies.
Data Presentation
The anti-proliferative and pro-apoptotic effects of various 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives are summarized below.
Table 1: Anti-proliferative Activity (IC50) of Selected Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 9a | A549 | Human Lung Carcinoma | 0.71 - 7.29 | [1] |
| MDAMB-231 | Human Breast Adenocarcinoma | 0.71 - 7.29 | [1] | |
| (and three other human cancer cell lines) | 0.71 - 7.29 | [1] | ||
| 33 | HCC827 | Human Lung Adenocarcinoma (EGFR mutant) | 3.1 | [2] |
| H1975 | Human Lung Adenocarcinoma (EGFR mutant) | 5.2 | [2] | |
| H1975™ | Human Lung Adenocarcinoma (Osimertinib resistant) | 2.7 | [2] |
Table 2: Induction of Apoptosis by Selected Derivatives
| Compound ID | Cancer Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis | Reference |
| 33 | H1975™ | Control | 1.11 | 2.51 | 3.62 | [2] |
| 2 µM | - | - | - | [2] | ||
| 6 µM | - | - | - | [2] | ||
| 8 µM | 18.26 | 55.05 | 73.31 | [2] | ||
| A dibenzodiazepinone derivative | HT-1080 | Control | - | - | 1.34 | [3] |
| Treated | - | - | 13.81 | [3] | ||
| A dibenzodiazepinone derivative | A-549 | Control | - | - | 9.08 | [3] |
| Treated | - | - | 29.01 | [3] |
Table 3: Effect on Cell Cycle Distribution by Selected Derivatives
| Compound ID | Cancer Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| 33 | H1975™ | Control | 30.8 | 50.3 | 18.9 | [2] |
| 1 µM | - | - | - | [2] | ||
| 3 µM | - | - | - | [2] | ||
| 6 µM | - | - | - | [2] | ||
| 9 µM | 59.7 | 31.1 | 9.3 | [2] | ||
| 9a | A549 | Dose-dependent | - | - | Arrest | [1] |
| 9a | MDAMB-231 | Dose-dependent | - | - | Arrest | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Derivatives of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one have been shown to exert their anti-cancer effects through modulation of critical signaling pathways.
Caption: EGFR inhibition by a dibenzodiazepinone derivative leading to G0/G1 cell cycle arrest.
Caption: Chk1 inhibition by a dibenzodiazepinone derivative leading to G2/M cell cycle arrest.
Caption: Induction of apoptosis via intrinsic and extrinsic pathways by dibenzodiazepinone derivatives.
Experimental Workflows
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the dibenzodiazepinone derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the dibenzodiazepinone derivative at various concentrations for the desired time. Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the dibenzodiazepinone derivative for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways affected by the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Chk1, anti-Chk1, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
References
- 1. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Dibenzodiazepinones in Antiarrhythmic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzodiazepinone derivatives have emerged as a promising class of compounds in the investigation of novel antiarrhythmic therapies. These agents primarily exhibit their effects through the modulation of cardiac muscarinic M2 receptors, for which certain derivatives have shown high affinity and selectivity. This document provides detailed application notes and experimental protocols for researchers engaged in the preclinical evaluation of dibenzodiazepinone compounds for antiarrhythmic activity. The protocols outlined below are based on established in vivo and in vitro models cited in the scientific literature for assessing the efficacy and electrophysiological effects of potential antiarrhythmic drugs.
Data Presentation: Quantitative Analysis of Dibenzodiazepinone Derivatives
The following tables summarize the available quantitative data on the binding affinity of various dibenzodiazepinone derivatives to muscarinic receptor subtypes. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Muscarinic Receptor Binding Affinities of Dibenzodiazepinone Derivatives
| Compound ID | M1R (pKi) | M2R (pKi) | M3R (pKi) | M4R (pKi) | M5R (pKi) | M2R Selectivity Ratio (M1/M2/M3/M4/M5) | Reference |
| UR-SK75 (46) | 8.84 | 10.14 | 7.88 | 8.59 | 7.47 | - | [1] |
| UR-CG188 (89) | - | 9.60 | - | - | - | 110:1:5200:55:2300 | [2] |
| UNSW-MK250 (63) | - | 9.0 (pIC50) | - | - | - | M2 > M1 ≈ M4 > M3 ≈ M5 | [3] |
| UNSW-MK262 (64) | - | 9.2 (pIC50) | - | - | - | M2 > M1 ≈ M4 > M3 ≈ M5 | [3] |
| Generic Derivative | - | Ki ~10 nmol/l | - | - | - | High affinity for cardiac M2 | [4] |
Note: pKi and pIC50 are the negative logarithms of the inhibitor constant and the half-maximal inhibitory concentration, respectively. A higher value indicates greater binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by dibenzodiazepinones and the general experimental workflows for their antiarrhythmic evaluation.
Experimental Protocols
In Vitro Assays
1. Muscarinic Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test dibenzodiazepinone compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, a fixed concentration of the radioligand (near its Kd), and the prepared cell membranes.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[4]
-
2. In Vitro Cardiac Action Potential Measurement
This protocol is used to assess the effects of dibenzodiazepinone derivatives on the electrophysiological properties of cardiac tissue.
-
Materials:
-
Isolated cardiac preparations (e.g., canine papillary muscles).
-
Tyrode's solution.
-
Test dibenzodiazepinone compounds.
-
Standard microelectrode recording setup.
-
Stimulator for pacing.
-
-
Procedure:
-
Tissue Preparation: Dissect and mount the cardiac papillary muscle in a tissue bath perfused with oxygenated Tyrode's solution at a constant temperature.
-
Pacing: Stimulate the preparation at a fixed cycle length (e.g., 1000 ms).
-
Recording: Impale a cell with a glass microelectrode to record the transmembrane action potential.
-
Compound Application: After obtaining a stable baseline recording, perfuse the tissue with Tyrode's solution containing the test compound at various concentrations.
-
Data Acquisition: Record changes in action potential parameters, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
In Vivo Models
1. CaCl2-Induced Arrhythmia in Rats
This model is used to evaluate the protective effect of compounds against ventricular arrhythmias.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Materials:
-
Test dibenzodiazepinone compounds.
-
Calcium chloride (CaCl2) solution.
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture).
-
ECG recording system.
-
-
Procedure:
-
Anesthesia: Anesthetize the rats.
-
ECG Recording: Attach ECG leads to record lead II.
-
Compound Administration: Administer the test compound or vehicle intravenously or intraperitoneally at various doses.
-
Arrhythmia Induction: After a set pretreatment time, induce arrhythmia by a rapid intravenous injection of CaCl2 (e.g., 140 mg/kg).
-
Observation: Monitor the ECG for the onset of ventricular arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF), for a defined period.
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from arrhythmias (ED50).[4]
-
2. Atrial Fibrillation and Atrial Flutter in Dogs (Scherf's Model)
This model is used to assess the efficacy of compounds in converting atrial arrhythmias to sinus rhythm.
-
Animals: Mongrel dogs of either sex.
-
Materials:
-
Test dibenzodiazepinone compounds.
-
Anesthetic (e.g., pentobarbital).
-
Stimulator and pacing electrodes.
-
ECG recording system.
-
-
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dogs and insert pacing electrodes into the right atrium.
-
Arrhythmia Induction: Induce atrial fibrillation or flutter by rapid electrical stimulation of the right atrium.
-
Compound Administration: Once a stable arrhythmia is established, administer the test compound intravenously.
-
Observation: Continuously monitor the ECG to determine if and when the arrhythmia converts to normal sinus rhythm.
-
Data Analysis: Determine the effective dose of the compound required for conversion and the duration of the antiarrhythmic effect.[4]
-
3. Two-Stage Coronary Ligature in Dogs (Harris Model)
This model is used to evaluate the antiarrhythmic effects of compounds on ischemia-induced ventricular arrhythmias.
-
Animals: Mongrel dogs.
-
Materials:
-
Test dibenzodiazepinone compounds.
-
Surgical instruments for thoracotomy.
-
Suture for coronary artery ligation.
-
ECG recording system.
-
-
Procedure:
-
First Stage Surgery: Under anesthesia, perform a thoracotomy and place a ligature around the left anterior descending (LAD) coronary artery without tightening it.
-
Second Stage Ligation: After a recovery period (e.g., 24 hours), tighten the ligature in the conscious animal to induce myocardial ischemia and subsequent ventricular arrhythmias.
-
Compound Administration: Administer the test compound intravenously or orally at various time points after ligation.
-
ECG Monitoring: Continuously monitor the ECG to assess the effect of the compound on the frequency and severity of ventricular arrhythmias.
-
Data Analysis: Quantify the reduction in ectopic beats and the prevention of ventricular tachycardia and fibrillation.[4]
-
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for the preclinical investigation of dibenzodiazepinone derivatives as potential antiarrhythmic agents. By systematically evaluating their binding affinity, functional activity, electrophysiological effects, and in vivo efficacy, researchers can effectively identify and characterize promising new therapeutic candidates for the management of cardiac arrhythmias.
References
- 1. Class III antiarrhythmic action in experimental atrial fibrillation and flutter in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one as a Checkpoint Kinase 1 (Chk1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[1][2] Many cancer cells, particularly those with a defective p53 tumor suppressor, rely heavily on the G2/M checkpoint, which is regulated by the ATR-Chk1 signaling pathway, for their survival after DNA damage.[3] Therefore, inhibition of Chk1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold has emerged as a promising core structure for the development of potent and selective Chk1 inhibitors.[3][4] Derivatives of this compound have been shown to effectively inhibit Chk1 kinase activity, abrogate DNA damage-induced cell cycle arrest, and enhance the cytotoxicity of chemotherapeutic agents in various cancer cell lines.[3] This document provides an overview of the Chk1 signaling pathway, a summary of the available biological data for this class of compounds, and detailed protocols for key experimental assays.
Chk1 Signaling Pathway
Upon DNA damage, particularly single-strand breaks or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1.[2] Activated Chk1, in turn, phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C).[2] Phosphorylation of Cdc25 proteins leads to their ubiquitination and degradation or their sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs).[2] This results in cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[2] Inhibition of Chk1 by compounds such as derivatives of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one prevents the phosphorylation and inactivation of Cdc25, leading to premature entry into mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.[3]
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one and its structural derivatives are a class of compounds that have demonstrated significant potential in cancer research. Notably, certain derivatives have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, suggesting their potential as novel anti-cancer agents.[1] The mechanism of action for this G2/M arrest is linked to the inhibition of Checkpoint Kinase 1 (Chk1), a crucial regulator of the G2/M checkpoint. By targeting Chk1, these compounds can disrupt the cell cycle in cancer cells, leading to an accumulation of cells in the G2/M phase and subsequent apoptosis.
These application notes provide a comprehensive overview of the use of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives for cell cycle analysis. Detailed protocols for assessing cell viability, analyzing cell cycle distribution by flow cytometry, and evaluating the expression of key cell cycle regulatory proteins by Western blot are provided.
Data Presentation
While specific quantitative data for the cell cycle distribution of cancer cells treated with 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives is not extensively available in the public domain, the following tables present representative data from studies using other selective Chk1 inhibitors that induce a similar G2/M phase arrest. This data illustrates the expected quantitative outcomes of the described experimental protocols.
Table 1: IC50 Values of a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Derivative (Compound 9a) in Various Human Cancer Cell Lines. [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 2.15 |
| MDAMB-231 | Breast | 1.89 |
| HeLa | Cervical | 3.24 |
| MCF-7 | Breast | 4.52 |
| DU-145 | Prostate | 7.29 |
Table 2: Representative Effect of a Chk1 Inhibitor on Cell Cycle Distribution in A549 Lung Cancer Cells.
Data is representative of typical results observed with Chk1 inhibitors and is intended to illustrate the expected outcome of the described protocols. Specific values will vary depending on the exact compound, concentration, and experimental conditions.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2 | 28.5 | 16.3 |
| Chk1 Inhibitor (IC50) | 15.8 | 10.1 | 74.1 |
Signaling Pathway
The G2/M cell cycle arrest induced by 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives is primarily mediated through the inhibition of the Chk1 signaling pathway. The following diagram illustrates the key components of this pathway.
Caption: Chk1-mediated G2/M cell cycle arrest pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives and to calculate their IC50 values.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative.
Materials:
-
Human cancer cell line (e.g., A549)
-
6-well plates
-
Complete growth medium
-
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative or vehicle control (DMSO) for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is used to analyze the expression levels of key proteins involved in the G2/M checkpoint, such as Chk1, phospho-Chk1, Cdc25C, Cyclin B1, and CDK1.
Materials:
-
Human cancer cell line (e.g., A549)
-
6-well plates
-
5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1, anti-Cdc25C, anti-Cyclin B1, anti-CDK1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells as described in the flow cytometry protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives on the cell cycle.
References
Application Notes and Protocols for High-Throughput Screening of Dibenzodiazepinone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzodiazepinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This scaffold has been identified as a promising framework for the development of targeted therapeutics, particularly in the field of oncology. Recent research has highlighted their potential as potent inhibitors of key signaling molecules, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3] The dibenzodiazepinone core can be strategically modified to enhance potency and selectivity, making it an attractive starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns.
This document provides detailed application notes and experimental protocols for the high-throughput screening of dibenzodiazepinone libraries to identify and characterize novel kinase inhibitors. The focus is on assays relevant to the EGFR signaling pathway, a critical regulator of cell proliferation and survival.[1]
Application Notes
The primary application of high-throughput screening of dibenzodiazepinone libraries is the identification of potent and selective inhibitors of protein kinases, particularly those implicated in cancer. A notable target is the Epidermal Growth Factor Receptor (EGFR) and its mutants, which are drivers in many NSCLC cases.[1][2][3] Some third-generation EGFR tyrosine kinase inhibitors (TKIs) face resistance due to mutations like C797S. Dibenzodiazepinone derivatives are being explored to overcome such resistance.[1]
A typical HTS workflow for a dibenzodiazepinone library involves a primary screen to identify "hit" compounds that exhibit inhibitory activity against a target kinase or a cancer cell line. These hits are then subjected to secondary assays to confirm their activity, determine their potency (e.g., IC50 values), and assess their selectivity against other kinases or cell lines. The data generated from these screens are crucial for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds.
Recent studies have demonstrated that dibenzodiazepinone analogues can exhibit significant antiproliferative activity against NSCLC cell lines harboring EGFR mutations. For instance, a library of 36 dibenzodiazepinone derivatives was synthesized and evaluated for their ability to inhibit the growth of various NSCLC cell lines.[1][2][3] One of the lead compounds, compound 33, showed potent inhibitory effects against H1975™ cells, which harbor the EGFR L858R/T790M/C797S triple mutation, with an IC50 value of 2.7 μM, outperforming the approved drug osimertinib in this specific cell line.[1][2] This highlights the potential of this scaffold to address clinically relevant drug resistance.
The mechanism of action for these compounds often involves the suppression of the EGFR signaling pathway, leading to the inhibition of downstream effectors like Akt.[1] This ultimately results in the induction of G0/G1 cell cycle arrest and apoptosis in cancer cells.[1]
Signaling Pathways
The screening of dibenzodiazepinone libraries is often focused on identifying modulators of critical cellular signaling pathways implicated in cancer progression. The EGFR and PI3K/Akt pathways are of particular importance.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This pathway plays a central role in regulating cell proliferation, survival, and migration. In many cancers, EGFR is mutated or overexpressed, leading to constitutive signaling and uncontrolled cell growth. Dibenzodiazepinones have been shown to inhibit EGFR, thereby blocking these downstream effects.
Caption: EGFR Signaling Pathway Inhibition.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial downstream effector of EGFR signaling. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates Akt, a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating a variety of downstream targets. Inhibition of EGFR by dibenzodiazepinones leads to the suppression of Akt phosphorylation, thereby promoting apoptosis.[1]
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and structure-activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Complexes
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of X-ray crystallography to the study of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one and its complexes. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Checkpoint Kinase 1 (Chk1).[1][2][3] X-ray crystallography provides invaluable atomic-level insights into the three-dimensional structure of these molecules and their interactions with biological targets, guiding structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[3]
Data Presentation: Crystallographic Parameters
The following table summarizes representative crystallographic data for a structurally related pyridobenzodiazepinone derivative, 5,11-dihydropyrido[2,3-b][1][4]benzodiazepin-6-one. This data serves as a template for the type of information obtained from a single-crystal X-ray diffraction experiment. It is important to note that these values will vary for different derivatives and complexes of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₂H₉N₃O |
| Formula Weight | 211.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 3.7598(5) Å |
| b | 10.2467(14) Å |
| c | 12.8768(17) Å |
| α | 104.628(6)° |
| β | 96.616(5)° |
| γ | 98.009(4)° |
| Volume | 469.43(11) ų |
| Z | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Refinement | |
| R-factor | 0.041 |
| wR-factor | 0.110 |
Data for 5,11-dihydropyrido[2,3-b][1][4]benzodiazepin-6-one, a structurally related compound, is presented here as a representative example.
Experimental Protocols
Synthesis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
A common and effective method for the synthesis of the dibenzodiazepinone scaffold is the palladium-catalyzed domino reaction between a 2-aminobenzamide and a 1,2-dihaloarene. This approach involves sequential intermolecular and intramolecular C-N bond formations in a one-pot procedure.
Materials:
-
2-aminobenzamide
-
1,2-dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 2-aminobenzamide (1.0 mmol), 1,2-dibromobenzene (1.2 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (2.5 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Crystallization of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Complexes
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation, vapor diffusion, or slow cooling methods. The choice of solvent is critical and often requires screening.
Materials:
-
Purified 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one complex
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane)
-
Small vials or test tubes
-
Parafilm
Protocol: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture to form a nearly saturated solution. Gentle heating may be required to aid dissolution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial over several days to weeks for the formation of single crystals.
Protocol: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a "good" solvent (in which it is highly soluble) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent).
-
Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
-
The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the X-ray crystallography of dibenzodiazepinone complexes.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a dibenzodiazepinone complex.
Chk1 Signaling Pathway Inhibition
Caption: Inhibition of the Chk1 signaling pathway, leading to abrogation of cell cycle arrest.
References
Application Notes and Protocols: The Role of 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one in Clozapine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one, a tricyclic lactam, is a pivotal intermediate in the synthesis of Clozapine, an atypical antipsychotic drug widely used in the treatment of schizophrenia.[1][2][3] This intermediate provides the core dibenzodiazepine structure of Clozapine. The synthesis strategy hinges on the chemical transformation of the lactam's carbonyl group into an amidine, which is then coupled with 1-methylpiperazine to yield the final active pharmaceutical ingredient.[4][5] This transformation is a critical step that defines the efficiency and purity of the final product. The use of this key intermediate is central to several patented and widely practiced synthetic routes for Clozapine and its analogues.
Synthesis Pathway
The primary role of 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one (the lactam intermediate) is to react with 1-methylpiperazine in the presence of a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄), to form Clozapine. The TiCl₄ activates the lactam's carbonyl group, facilitating the nucleophilic attack by the piperazine derivative.
Caption: Synthesis of Clozapine from its key lactam intermediate.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of Clozapine and its analogues utilizing the lactam intermediate.
| Parameter | Value | Conditions / Notes | Source |
| Yield | 85.0 g | Starting with 100g of the lactam intermediate. | [4] |
| 4.0 g | Lab-scale synthesis; final product crystallized from acetone and IPE. | [6] | |
| 53% | Synthesis of a Clozapine analogue (8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][2][7]diazepine). | [5] | |
| Purity | > 99.0% | Purity of the final Clozapine product as per HPLC. | [4] |
| Any individual impurity < 0.10% | Specification for the synthesized Clozapine. | [4] | |
| Reactant Molar Ratio | ~1 : 5 | Lactam Intermediate (1.02 mmol) to Piperazine Derivative (5.14 mmol). | [5] |
| ~1 : 1.1 | Lactam Intermediate (1.02 mmol) to TiCl₄ (1.10 mmol). | [5] |
Experimental Protocols
Two detailed protocols for the synthesis of Clozapine from 8-chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one are provided below.
Protocol 1: Synthesis in o-Xylene
This protocol is adapted from a process designed for larger-scale synthesis.[4][6]
Materials:
-
8-chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine (10 g)
-
o-Xylene (200 mL for reaction, 20 mL for TiCl₄ solution)
-
Titanium (IV) chloride (TiCl₄) (9.7 mL, 16.4 g)
-
1-Methylpiperazine (20 g)
-
2M Aqueous Hydrochloric Acid
-
Ethyl Acetate
-
Sodium Hydroxide solution
-
Water & Brine solution
Procedure:
-
Charge a 1000 mL round-bottom flask with 10 g of 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine and 200 mL of o-xylene at room temperature. Stir the suspension for 30 minutes.
-
Cool the reaction mixture to 10-15°C.
-
In a separate vessel, prepare a solution of 9.7 mL of Titanium (IV) chloride in 20 mL of o-xylene. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 10-15°C with constant stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to 10°C.
-
Add 20 g of 1-methylpiperazine to the reaction mass over a period of 30 minutes, then maintain the mixture at 10°C for an additional 30-45 minutes.
-
Heat the mixture to reflux again and maintain for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
After completion, distill off the excess solvent under reduced pressure to obtain a crude residue.
-
Partition the residue between 2M aqueous Hydrochloric acid and Ethyl acetate. Separate the aqueous layer.
-
Adjust the pH of the aqueous layer to ~14 with Sodium hydroxide solution and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer and distill under reduced pressure to obtain solid Clozapine.
-
The final product can be further purified by crystallization from acetone and isopropyl ether (IPE).[6]
Protocol 2: Synthesis of a Clozapine Analogue in Anisole
This protocol details the synthesis of a specific Clozapine analogue and is suitable for research and development scale.[5]
Materials:
-
8-chloro-10,11-dihydro-5H-dibenzo[b,e][2][7]diazepin-11-one (250 mg, 1.02 mmol)
-
1-(3-(p-tolyloxy)propyl)piperazine (a monosubstituted piperazine) (1.20 g, 5.14 mmol)
-
Anhydrous Anisole (5 mL for piperazine solution, 10 mL for lactam solution)
-
Titanium tetrachloride solution in toluene (1.0 M, 1.10 mL, 1.10 mmol)
-
Ethyl Acetate
-
2M Aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 1-(3-(p-tolyloxy)propyl)piperazine (1.20 g) in anhydrous anisole (5 mL) under a nitrogen atmosphere, add the titanium tetrachloride solution in toluene (1.10 mL)
-
Warm the mixture to 50-55°C.
-
In a separate flask, dissolve the lactam intermediate (250 mg) in hot anhydrous anisole (10 mL).
-
Add the hot lactam solution to the reaction mixture via syringe.
-
Heat the resulting mixture at reflux for 4 hours.
-
After the reaction, cool the mixture and evaporate it to dryness in vacuo.
-
Partition the resulting brown residue between ethyl acetate (50 mL) and 2M aqueous sodium hydroxide (30 mL).
-
Filter the mixture under vacuum and wash the collected residue with ethyl acetate (20 mL).
-
Separate the organic layer from the filtrate and extract the aqueous phase twice more with ethyl acetate (2 x 50 mL).
-
Combine all organic fractions, wash with water (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness. Purify the resulting residue using flash column chromatography to yield the final product.
Logical Workflow for Synthesis and Purification
The general workflow from the key lactam intermediate to the purified final product involves a series of logical steps including reaction setup, execution, workup, and purification.
Caption: General experimental workflow for Clozapine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 3. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 7. Clozapine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Investigating the Neuroleptic Properties of Dibenzodiazepinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibenzodiazepinone and its related structures, such as the dibenzodiazepines (e.g., clozapine) and thienobenzodiazepines (e.g., olanzapine), represent a critical class of atypical antipsychotic agents.[1][2] These compounds are foundational in the management of schizophrenia and other psychotic disorders.[3][4] Their therapeutic efficacy is primarily attributed to a unique pharmacological profile, characterized by antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3][5][6] This dual-receptor action is thought to be responsible for the treatment of positive symptoms of psychosis (e.g., hallucinations, delusions) while mitigating the risk of extrapyramidal side effects commonly associated with first-generation, or "typical," antipsychotics.[6][7][8]
This document provides detailed protocols for the preclinical investigation of novel dibenzodiazepinone compounds, focusing on in vitro receptor binding assays and in vivo behavioral models to characterize their neuroleptic potential.
Mechanism of Action and Key Signaling Pathways
The neuroleptic properties of dibenzodiazepinone compounds are largely mediated by their interaction with dopaminergic and serotonergic systems in the brain.[5][9]
-
Dopamine D2 Receptor Antagonism: The dopamine hypothesis of schizophrenia posits that an overactivity of the mesolimbic dopamine pathway is linked to the positive symptoms of psychosis.[6] Dibenzodiazepinones act as antagonists at D2 receptors, blocking the binding of dopamine and thereby reducing downstream signaling.[3][10] This action is a cornerstone of their antipsychotic effect.[11][12]
-
Serotonin 5-HT2A Receptor Antagonism: Atypical antipsychotics, including the dibenzodiazepine class, also exhibit high affinity for the 5-HT2A receptor, where they act as antagonists or inverse agonists.[13] Blockade of 5-HT2A receptors is believed to enhance dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways.[6] This action may contribute to a lower incidence of motor side effects and an improvement in the negative and cognitive symptoms of schizophrenia.[4][6]
Diagrams of Signaling Pathways
Caption: Dopamine D2 receptor antagonist signaling pathway.
Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.[14]
Quantitative Data Presentation
The affinity of a compound for various receptors is a key determinant of its therapeutic efficacy and side-effect profile.[15] The equilibrium dissociation constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity. The table below summarizes the binding affinities of representative dibenzodiazepine-related antipsychotics for key neurotransmitter receptors.
| Compound | D2 (Ki, nM) | 5-HT2A (Ki, nM) | H1 (Ki, nM) | α1-adrenergic (Ki, nM) | M1 (muscarinic) (Ki, nM) |
| Clozapine | 125 | 5.3 | 1.1 | 14 | 1.9 |
| Olanzapine | 11 | 4 | 7 | 19 | 2.5 |
| Quetiapine | 160 | 26 | 11 | 7 | >1000 |
| Risperidone | 3.3 | 0.16 | 20 | 1.1 | >1000 |
| Haloperidol | 1.5 | 36 | 900 | 10 | >1000 |
| Data compiled from multiple sources.[16][17][18] Note: Haloperidol is a first-generation (typical) antipsychotic included for comparison. |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human dopamine D2 and serotonin 5-HT2A receptors.[15][19]
Objective: To quantify the interaction between a test dibenzodiazepinone compound and specific neurotransmitter receptors.
Materials:
-
Receptor Source: Commercially available cell membranes expressing recombinant human D2 or 5-HT2A receptors.
-
Radioligand:
-
For D2: [³H]Spiperone or [³H]Raclopride.
-
For 5-HT2A: [³H]Ketanserin or [³H]Spiperone.
-
-
Non-specific Binding Control:
-
For D2: Haloperidol (10 µM).
-
For 5-HT2A: Mianserin (10 µM).
-
-
Test Compound: Dibenzodiazepinone derivative, dissolved in DMSO, with serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter, scintillation fluid.
Methodology:
-
Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol).
-
Test Compound: 50 µL of the test dibenzodiazepinone compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
-
Radioligand Addition: Add 50 µL of the appropriate radioligand (e.g., [³H]Spiperone at a final concentration of ~0.5 nM) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: (Total Binding DPM) - (Non-specific Binding DPM).
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) by performing a non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Diagram: Receptor Binding Assay Workflow
Caption: Workflow for an in vitro competitive radioligand binding assay.
Protocol 2: In Vivo Behavioral Model - Amphetamine-Induced Hyperlocomotion
This model assesses the potential antipsychotic efficacy of a compound by measuring its ability to reverse the hyperlocomotor activity induced by a psychostimulant like amphetamine.[20][21][22] This is a widely used screening test as the behavior is thought to model the dopamine hyperactivity associated with psychosis.[21]
Objective: To evaluate the ability of a test dibenzodiazepinone compound to attenuate stimulant-induced hyperlocomotion in rodents.
Materials:
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats (8-10 weeks old).
-
Drugs:
-
Test Dibenzodiazepinone Compound (dissolved in a suitable vehicle, e.g., saline with 1% Tween 80).
-
D-Amphetamine sulfate (dissolved in 0.9% saline).
-
Vehicle control.
-
-
Equipment: Open-field activity chambers equipped with infrared photobeam detectors to automatically track locomotor activity (e.g., horizontal distance traveled).
Methodology:
-
Acclimation: Acclimate the animals to the housing facility for at least one week before the experiment. On the day of the test, acclimate the animals to the testing room for at least 60 minutes.
-
Habituation: Place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes. This minimizes the influence of novelty-induced activity on the results.
-
Drug Administration (Test Compound):
-
Administer the test dibenzodiazepinone compound or its vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
Typical pretreatment times are 30 minutes for i.p. and 60 minutes for p.o. administration.
-
-
Psychostimulant Challenge: Following the pretreatment period, administer D-amphetamine (e.g., 1-3 mg/kg, i.p.) or saline to the animals.
-
Activity Monitoring: Immediately after the amphetamine injection, return the animals to the open-field chambers and record their locomotor activity continuously for 60-90 minutes.
-
Data Collection: The primary endpoint is the total distance traveled, typically analyzed in 5- or 10-minute time bins.
-
Data Analysis:
-
Compare the locomotor activity of the "Vehicle + Amphetamine" group to the "Vehicle + Saline" group to confirm that amphetamine induced significant hyperlocomotion.
-
Compare the activity of the "Test Compound + Amphetamine" groups to the "Vehicle + Amphetamine" group.
-
Use an appropriate statistical test (e.g., one-way or two-way ANOVA followed by post-hoc tests) to determine if the test compound significantly reduced amphetamine-induced hyperlocomotion. A significant reduction indicates potential antipsychotic-like activity.
-
Diagram: Amphetamine-Induced Hyperlocomotion Workflow
Caption: Workflow for an in vivo amphetamine-induced hyperlocomotion study.
References
- 1. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 10. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. psychiatrist.com [psychiatrist.com]
- 17. thecarlatreport.com [thecarlatreport.com]
- 18. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting Osimertinib-Resistant Non-Small Cell Lung Cancer with Dibenzodiazepinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like osimertinib presents a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC). A common mechanism of resistance is the acquisition of the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib. Dibenzodiazepinones have emerged as a promising class of fourth-generation EGFR inhibitors that can overcome this resistance. These compounds act as allosteric inhibitors, binding to a pocket distinct from the ATP-binding site and inducing a conformational change that inactivates the receptor, even in the presence of the C797S mutation.[1][2]
This document provides detailed application notes and protocols for researchers investigating the use of dibenzodiazepinones against osimertinib-resistant NSCLC. It includes a summary of their efficacy, detailed experimental procedures for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro efficacy of representative dibenzodiazepinone derivatives against various EGFR-mutant NSCLC cell lines, including those with acquired resistance to osimertinib.
Table 1: In Vitro Antiproliferative Activity of Dibenzodiazepinone Derivatives in Osimertinib-Resistant NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| Compound 33 | H1975™ | L858R/T790M/C797S | 2.7 | [3] |
| Osimertinib | H1975™ | L858R/T790M/C797S | 6.5 | [3] |
| Compound 33 | HCC827 | delE746_A750 | 3.1 | [1] |
| Osimertinib | HCC827 | delE746_A750 | 0.4 | [1] |
| Compound 33 | H1975 | L858R/T790M | 5.2 | [1] |
| Osimertinib | H1975 | L858R/T790M | 0.5 | [1] |
| JBJ-09-063 | Ba/F3 | L858R/T790M/C797S | ~0.01 | [4] |
| DDC4002 | Ba/F3 | L858R/T790M/C797S | ~0.01 | [2] |
Table 2: In Vivo Efficacy of Dibenzodiazepinone Derivatives in Osimertinib-Resistant NSCLC Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| EAI045 + Cetuximab | L858R/T790M/C797S | Not Specified | Tumor Regression | [5] |
| D51 | H1975-TM | Not Specified | Significant |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Allosteric Inhibition by Dibenzodiazepinones
The following diagram illustrates the EGFR signaling pathway and the mechanism of action of dibenzodiazepinone allosteric inhibitors in overcoming osimertinib resistance mediated by the C797S mutation.
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting EGFR allosteric site as anti-NSCLC therapy to overcome the drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one?
A1: The most prevalent method involves a two-step process: an initial intermolecular Ullmann condensation of a 2-halobenzoic acid with 2-aminobenzoic acid (or their respective derivatives), followed by an intramolecular cyclization of the resulting N-(2-carboxyphenyl)anthranilic acid intermediate to form the dibenzodiazepinone ring system.
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. Reported yields for analogous compounds synthesized via similar methods can range from moderate to excellent (40-90%). Optimization of these parameters is crucial for achieving high yields.
Q3: What are the key challenges in this synthesis?
A3: Key challenges include achieving a high yield in the Ullmann condensation step, which often requires harsh reaction conditions, and ensuring efficient intramolecular cyclization to form the seven-membered ring. Purification of the final product from unreacted starting materials and side products can also be challenging.
Q4: Can I use a palladium-catalyzed reaction instead of a copper-catalyzed Ullmann condensation?
A4: Yes, palladium-catalyzed Buchwald-Hartwig amination is a viable alternative to the traditional copper-catalyzed Ullmann condensation for the initial C-N bond formation. In some cases, palladium catalysis can offer milder reaction conditions and broader substrate scope.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Issue 1: Low Yield in the Ullmann Condensation Step
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use freshly prepared or activated copper powder. Alternatively, employ a soluble copper(I) salt like CuI or CuBr. For challenging substrates, consider using a palladium catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand). |
| Inappropriate Ligand | For copper-catalyzed reactions, the addition of a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can improve the yield. For palladium-catalyzed reactions, select an appropriate phosphine ligand (e.g., Xantphos, BINAP). |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be critical and may need to be optimized. |
| Suboptimal Solvent | High-boiling polar aprotic solvents like DMF, DMAc, or NMP are generally effective. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Insufficient Temperature | Traditional Ullmann reactions often require high temperatures (150-210 °C). If the reaction is sluggish, gradually increase the temperature. Microwave irradiation can also be employed to reduce reaction times and improve yields. |
| Starting Material Quality | Ensure the purity of the 2-halobenzoic acid and 2-aminobenzoic acid. Impurities can inhibit the catalyst. |
Issue 2: Incomplete Intramolecular Cyclization
| Potential Cause | Suggested Solution |
| Ineffective Dehydrating Agent | The cyclization is a dehydration reaction. The use of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent can promote the reaction. Thermal cyclization at high temperatures is also an option. |
| Steric Hindrance | If the intermediate is sterically hindered, more forcing conditions (higher temperature, longer reaction time) may be necessary for cyclization. |
| Reversibility of the Reaction | Ensure that water is effectively removed from the reaction mixture as it forms to drive the equilibrium towards the product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | | Presence of Unreacted Starting Materials | Optimize the reaction stoichiometry and conditions to ensure complete conversion. Unreacted starting acids can often be removed by a basic wash during workup. | | Formation of Side Products | Common side products can arise from self-condensation of the starting materials or intermolecular reactions of the intermediate. Careful monitoring of the reaction by TLC or LC-MS can help minimize their formation. | | Co-precipitation of Product and Impurities | Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often effective for purification. Column chromatography on silica gel may be necessary for closely related impurities. |
Data Presentation
Table 1: Representative Yields for Key Steps in the Synthesis of Dibenzodiazepinone Analogs
| Reaction Step | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ullmann Condensation | Cu | K₂CO₃ | DMF | 150 | 60-80 | Inferred from general Ullmann reaction conditions |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-95 | Based on similar reported syntheses |
| Intramolecular Cyclization | PPA | - | - | 180-200 | 75-90 | Inferred from analogous cyclizations |
| Microwave-assisted Cyclization | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 170 | ~52 (for a related compound) | [1] |
Experimental Protocols
Proposed Synthesis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
Step 1: Synthesis of 2-(2-Aminobenzamido)benzoic acid (Ullmann Condensation)
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To a reaction flask, add 2-chlorobenzoic acid (1 eq), 2-aminobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.5 eq).
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Add anhydrous dimethylformamide (DMF) as the solvent.
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Heat the reaction mixture to 150 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with water, and dry to obtain the crude 2-(2-aminobenzamido)benzoic acid.
Step 2: Intramolecular Cyclization to form 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
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Place the crude 2-(2-aminobenzamido)benzoic acid from the previous step into a flask.
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Add polyphosphoric acid (PPA) in excess (e.g., 10 times the weight of the starting material).
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Heat the mixture to 180-200 °C with stirring for 2-4 hours.
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Monitor the reaction by TLC.
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Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a strong base (e.g., NaOH or KOH solution) until the product precipitates.
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Filter the solid, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of Dibenzodiazepinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing and overcoming the solubility issues commonly encountered with dibenzodiazepinone derivatives in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My dibenzodiazepinone derivative, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like many dibenzodiazepinone derivatives. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is diluted, the solvent environment changes drastically from organic to aqueous, causing the compound to exceed its solubility limit in the final solution and precipitate.[1][2]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][3] However, the tolerance to DMSO can be cell line-dependent. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent itself.
Q3: How can I determine the solubility of my specific dibenzodiazepinone derivative in my experimental buffer?
A3: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in the assay buffer and visually or instrumentally detecting the concentration at which precipitation occurs.[4] More quantitative methods include nephelometry (light scattering) or measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.[4]
Q4: Can the presence of serum in my culture medium affect the solubility of my compound?
A4: Yes, serum proteins, particularly albumin, can bind to hydrophobic compounds, which can increase their apparent solubility in the culture medium.[5] However, this binding can also reduce the free concentration of the compound that is available to interact with the cells, potentially leading to an underestimation of its potency (a higher apparent IC50 value).[5]
Q5: If my compound precipitates, are my assay results invalid?
A5: Not necessarily. Some studies have shown that for certain assays, the test results at precipitating concentrations did not significantly differ from those at the highest soluble concentration.[6] However, compound precipitation can lead to inconsistent and unreliable results. It is best practice to work with concentrations at or below the determined solubility limit for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower concentration. |
| Rapid Solvent Shift | Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[4] | A gradual change in solvent polarity prevents the compound from "crashing out." |
| Low Kinetic Solubility | Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting). Use pre-warmed (37°C) cell culture medium for dilutions.[1] | Enhanced mixing and optimal temperature can help keep the compound in solution. |
Issue 2: Precipitation Over Time During Incubation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit. Lower the final compound concentration. | The compound remains soluble throughout the assay at a lower concentration. |
| Temperature Fluctuations | Ensure all assay components and the incubator are maintained at a constant, controlled temperature. Minimize the time plates are outside the incubator.[1] | A stable temperature prevents temperature-induced precipitation. |
| Compound Instability | The compound may be degrading over time, with less soluble degradation products forming. Assess the compound's stability in the assay buffer over the time course of the experiment. | Identifies if compound degradation is the root cause, necessitating shorter incubation times or different buffer conditions. |
Data Presentation: Solubility of Dibenzodiazepinone Derivatives and Related Compounds
| Compound | Solvent | Solubility | Reference |
| DDC4002 | DMSO | 10 mM | [7] |
| Olomoucine II | DMSO | up to 100 mM | [5][8] |
| Ethanol | up to 50 mM | [5][8] | |
| Diazepam | Water | 0.041 mg/mL | [9] |
| Nitrazepam | Water | 2.54 mg/dm³ | |
| Oxazepam | Water | 3.65 mg/dm³ |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Weighing: Accurately weigh the desired amount of the dibenzodiazepinone derivative powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target stock concentration (e.g., 10-100 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
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Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
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Preparation of Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
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Preparation of Assay Plate: In a 96-well clear-bottom plate, add the appropriate volume of pre-warmed (37°C) cell culture medium to each well.
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Compound Addition: Add a small volume of the compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
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Incubation: Incubate the plate at 37°C for a set period (e.g., 2 hours).
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Detection of Precipitation:
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Visual Inspection: Visually inspect the wells for any signs of cloudiness or solid particles against a dark background.
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Instrumental Analysis: Use a plate reader to measure absorbance at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) to quantify turbidity.
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Protocol 3: MTT Cell Viability Assay for Compounds with Potential Solubility Issues
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Preparation of Working Solutions: On the day of treatment, thaw an aliquot of your compound stock solution. Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare these working solutions immediately before adding them to the cells.
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Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the dibenzodiazepinone derivative. Include a vehicle-only control (medium with the same final DMSO concentration).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Visual Inspection: Before proceeding, visually inspect the wells under a microscope for any signs of compound precipitation. Note any wells where precipitation is observed.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. When analyzing the data, consider the observations from the visual inspection for precipitation. Data from concentrations with significant precipitation should be interpreted with caution.
Visualizations
Caption: A decision-making workflow for troubleshooting compound precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sussex.figshare.com [sussex.figshare.com]
- 4. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. DDC4002 | mutant EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
Technical Support Center: Stability of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying the stability of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one?
A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2] For a compound like 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one, a typical forced degradation study would include the following conditions:
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Acidic Hydrolysis: Treatment with 0.1 M to 1 M HCl at room temperature, with the potential for heating to 50-60°C if no degradation is observed.[3]
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Basic Hydrolysis: Treatment with 0.1 M to 1 M NaOH at room temperature, with heating to 50-60°C if necessary.[3]
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Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3] Given that dibenzodiazepine derivatives can be susceptible to oxidation, this is a critical test.[4][5][6]
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Thermal Degradation: The solid drug substance and a solution are exposed to elevated temperatures (e.g., 60-80°C).
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Photostability: The drug substance is exposed to a combination of UV and visible light, as specified in ICH guideline Q1B.[3] Many psychotropic drugs are known to undergo photodegradation.[7][8]
Q2: My solution of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is changing color. What could be the cause?
A2: A change in the color of your solution is often an indicator of chemical degradation. Based on the structure of the molecule, potential causes include:
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Oxidation: The dibenzodiazepine nucleus can be prone to oxidation, which may result in the formation of colored degradants.[4][5] This can be accelerated by exposure to air (oxygen), trace metal ions, or peroxides in the solvent.
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Photodegradation: Exposure to light, especially UV light, can induce degradation pathways that may produce colored byproducts.[7] Ensure your solutions are protected from light by using amber vials or covering them with aluminum foil.
Q3: I am observing multiple peaks in my HPLC chromatogram after stressing my sample. How do I identify them?
A3: The appearance of new peaks in your HPLC chromatogram indicates the formation of degradation products. To identify these, you can use hyphenated techniques such as:
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Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the mass of the degradation products, which is a crucial first step in structure elucidation.
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High-Resolution Mass Spectrometry (HRMS): Can provide the elemental composition of the degradants.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant can be isolated, NMR will be essential for definitive structure confirmation. For complex mixtures or unstable degradants, advanced techniques may be necessary.[9]
Q4: What is a reasonable level of degradation to aim for in forced degradation studies?
A4: The goal of a forced degradation study is to achieve sufficient degradation to identify potential degradation products and validate the stability-indicating method. A degradation of 5-20% is generally considered appropriate.[3] Degradation of more than 20% may lead to the formation of secondary degradants that might not be relevant under normal storage conditions.[3]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | 1. Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).2. Increase the temperature (e.g., heat to 60-80°C).3. Extend the duration of the stress test. |
| Complete degradation of the compound. | The stress conditions are too harsh. | 1. Decrease the concentration of the stressor.2. Lower the temperature.3. Reduce the exposure time. |
| Poor mass balance in HPLC analysis. | 1. Degradation products are not being detected by the current HPLC method (e.g., they do not have a UV chromophore or are not eluting from the column).2. The compound or its degradants are unstable.[9] | 1. Adjust the detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD).2. Modify the mobile phase or gradient to ensure all components are eluted.3. Analyze samples immediately after preparation. |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
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Preparation of Stock Solution: Prepare a stock solution of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Stress: Place a sample of the stock solution in an oven at 80°C for 48 hours.
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Photostability: Expose a sample of the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
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Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
Protocol 2: Sample HPLC Method for Stability Indicating Analysis
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30.1-35 min: 20% B
-
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, RT, 24h | < 1% | 0 |
| 1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, RT, 24h | 8.5% | 1 |
| 1 M NaOH, 60°C, 24h | 25.1% | 3 |
| 3% H₂O₂, RT, 24h | 18.7% | 4 |
| Heat (80°C, 48h) | 5.3% | 1 |
| Photolysis (ICH Q1B) | 12.9% | 2 |
Table 2: HPLC Retention Times of Parent and Degradation Products (Hypothetical Data)
| Peak | Retention Time (min) |
| Parent Compound | 18.5 |
| Degradant 1 (Acid) | 12.3 |
| Degradant 2 (Acid) | 15.8 |
| Degradant 3 (Base) | 14.1 |
| Degradant 4 (Oxidative) | 10.2 |
| Degradant 5 (Oxidative) | 16.7 |
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Troubleshooting logic for unexpected stability results.
References
- 1. acdlabs.com [acdlabs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Peroxidase-catalysed oxidation of different dibenzazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Dibenzodiazepinones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzodiazepinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel dibenzodiazepinone in a mouse xenograft model?
A1: The starting dose for a novel dibenzodiazepinone in a mouse xenograft model is highly dependent on its in vitro potency, selectivity, and any available preliminary toxicity data. A common approach is to first establish the Maximum Tolerated Dose (MTD). However, if preliminary data is unavailable, a starting point can be estimated from the in vitro IC50 values. For instance, for a dibenzodiazepinone derivative with an IC50 of approximately 10 nM for its target, a starting dose in the range of 10-25 mg/kg/day could be considered for an initial efficacy study, with adjustments based on observed toxicity. It is crucial to conduct a dose-ranging study to determine the optimal therapeutic window.
Q2: What are the common routes of administration for dibenzodiazepinones in preclinical studies?
A2: The choice of administration route depends on the physicochemical properties of the specific dibenzodiazepinone derivative and the experimental design. Common routes include:
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Oral (p.o.): Often preferred for its convenience and clinical relevance. However, the bioavailability of dibenzodiazepinones can be moderate. For example, a dibenzodiazepinone-based Chk1 inhibitor was reported to have an oral bioavailability of 20% in mice.
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Intraperitoneal (i.p.): Frequently used in preclinical studies to bypass first-pass metabolism and ensure systemic exposure.
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Intravenous (i.v.): Provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.
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Subcutaneous (s.c.): Can provide a slower release profile and sustained exposure.
The selection of the route should be justified based on the study's objectives and the compound's properties.
Q3: How should I formulate a water-insoluble dibenzodiazepinone for in vivo administration?
A3: Dibenzodiazepinones are often lipophilic and require specific formulation strategies for in vivo use. A common and effective vehicle for oral and intraperitoneal administration is a mixture of:
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10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
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40% PEG300 (Polyethylene glycol 300): A commonly used solubilizing agent.
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5% Tween 80 (Polysorbate 80): A surfactant to improve stability and prevent precipitation.
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45% Saline: To bring the formulation to the final volume.
It is essential to ensure the final concentration of DMSO is kept low to avoid toxicity. Always prepare the formulation fresh before each administration and visually inspect for any precipitation.
Q4: What are the potential off-target effects and toxicities associated with dibenzodiazepinones?
A4: The toxicity profile of a dibenzodiazepinone is specific to its structure and target. As a class, potential off-target effects can be related to their interaction with other kinases or CNS receptors. For instance, some dibenzodiazepinone-based allosteric EGFR inhibitors have shown high selectivity across the human kinome in profiling studies.[1] However, it is crucial to conduct a thorough toxicity assessment for any new compound. This should include:
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Acute toxicity studies: To determine the LD50.
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Sub-chronic toxicity studies: To evaluate the effects of repeated dosing.
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Monitoring for clinical signs of toxicity: Such as weight loss, changes in behavior, and signs of distress.
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Histopathological analysis: Of major organs at the end of the study.
For CNS-active benzodiazepine derivatives, sedative effects are a potential side effect that should be monitored.[2]
Troubleshooting Guides
Problem 1: Poor in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Conduct a pharmacokinetic (PK) study to determine the compound's concentration in plasma and tumor tissue over time. Consider alternative routes of administration (e.g., i.p. or i.v.) or reformulate the compound to improve solubility and absorption. |
| Rapid Metabolism | Analyze plasma and tissue samples for the presence of metabolites. If the parent compound is rapidly cleared, consider co-administration with a metabolic inhibitor (if ethically permissible and relevant to the study) or synthesize more stable analogs. |
| High Plasma Protein Binding | Measure the fraction of unbound drug in plasma. Only the unbound fraction is typically active. If protein binding is very high, higher doses may be required to achieve a therapeutic concentration of the free drug. |
| Efflux by Transporters (e.g., P-glycoprotein) | Use in vitro assays to determine if the compound is a substrate for efflux transporters. If so, medicinal chemistry efforts may be needed to design analogs that are not substrates. |
Problem 2: Significant toxicity observed at the intended therapeutic dose.
| Possible Cause | Troubleshooting Step |
| On-target Toxicity | The therapeutic target may be expressed in vital organs, leading to toxicity when inhibited. Consider reducing the dose, changing the dosing schedule (e.g., intermittent dosing), or exploring combination therapies that allow for a lower dose of the dibenzodiazepinone. |
| Off-target Toxicity | Perform a broad kinase or receptor screen to identify potential off-target interactions. If significant off-target activity is identified, medicinal chemistry efforts may be required to improve selectivity. |
| Formulation-related Toxicity | Ensure that the vehicle used for formulation is not causing toxicity. Administer a vehicle-only control group to assess this. If the vehicle is the issue, explore alternative formulation strategies. |
| Metabolite-induced Toxicity | Investigate the metabolic profile of the compound. A metabolite may be responsible for the observed toxicity. |
Data Presentation
Table 1: Example In Vitro Potency of a Dibenzodiazepinone-based Allosteric EGFR Inhibitor
| Compound | Target | IC50 (nM) |
| Inhibitor 3 | EGFR(L858R/T790M) | ~10 |
| Inhibitor 3 | EGFR(L858R/T790M/C797S) | ~10 |
| Data from discovery of allosteric mutant-selective EGFR inhibitors.[1] |
Table 2: Example Dosing for a CNS-active 2,3-Benzodiazepine Derivative in Mice
| Compound | Dose (mg/kg) | Route of Administration | Observed Effect |
| VBZ102 | 0.5 | Oral | No significant effect |
| VBZ102 | 1.0 | Oral | Anxiolytic-like effect |
| VBZ102 | 10.0 | Oral | Sedative effect |
| Data from a study on a new 2,3-benzodiazepine derivative.[2] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant rodent model (e.g., BALB/c nude mice for oncology studies).
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Group Size: Use a small group of animals per dose level (e.g., n=3-5).
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). The dose escalation steps can be guided by a modified Fibonacci sequence.
-
Administration: Administer the compound daily for a defined period (e.g., 5-14 days) via the intended route of administration.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and histopathological analysis of major organs to identify any compound-related tissue damage.
Mandatory Visualizations
Caption: Workflow for optimizing in vivo dosage of dibenzodiazepinones.
Caption: Inhibition of mutant EGFR signaling by a dibenzodiazepinone.
References
Troubleshooting inconsistent results in dibenzodiazepinone bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzodiazepinone compounds in various bioassays. The following information is designed to help you identify and resolve common issues that lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during dibenzodiazepinone bioassays in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant variability in our IC50 values for a dibenzodiazepinone compound between different experiments, even when using the same cell line and assay conditions. What are the common causes for this?
Answer: Inconsistent IC50 values are a frequent challenge in cell-based assays. Several factors can contribute to this variability when working with dibenzodiazepinones, which can act as kinase inhibitors or allosteric modulators.
Troubleshooting Steps:
-
Compound Purity and Stability:
-
Purity: Ensure the purity of your dibenzodiazepinone compound. Impurities or degradation products could have their own biological activities, leading to fluctuating IC50 values.
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light, as some compounds are light-sensitive.
-
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High-passage cells can undergo phenotypic and genotypic changes, altering their response to drugs.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Standardize the confluency of cells at the time of seeding and treatment.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cellular responses and metabolism.
-
-
Assay Protocol and Execution:
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, reducing their effective concentration. Use a consistent batch and percentage of FBS in your culture medium for all experiments.
-
ATP Concentration (for kinase assays): If your dibenzodiazepinone is an ATP-competitive kinase inhibitor, the apparent IC50 value will be highly dependent on the ATP concentration in the assay. For consistent results, use an ATP concentration at or near the Km value for the target kinase.
-
Incubation Times: Ensure consistent incubation times for compound treatment and any subsequent steps, such as the addition of detection reagents.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: Our dibenzodiazepinone compound is potent in a biochemical kinase assay, but shows significantly lower activity in a cell-based assay. Why is there a discrepancy?
Answer: It is common to observe a potency shift between biochemical and cellular assays. This discrepancy can arise from several factors related to the complexity of a cellular environment compared to a purified enzyme system.
Troubleshooting Steps:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
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Cellular Protein Binding: The compound may bind to intracellular proteins, reducing the free concentration available to engage the target.
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Compound Metabolism: Cells may metabolize the compound into less active or inactive forms.
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High Intracellular ATP (for ATP-competitive inhibitors): The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC50 value.[1]
-
Target Engagement in a Cellular Context: In cells, the target kinase is part of a larger signaling complex, and its conformation and accessibility may differ from the purified enzyme. For allosteric inhibitors, dimerization of the target protein in a cellular context can affect inhibitor binding.[1]
Issue 3: Inconsistent Results in Allosteric Inhibitor Bioassays
Question: We are testing a dibenzodiazepinone that acts as an allosteric inhibitor, and our results are highly variable. Are there specific considerations for this class of compounds?
Answer: Yes, allosteric inhibitors can present unique challenges in bioassays due to their mechanism of action.
Troubleshooting Steps:
-
Dependence on Target Conformation: The binding of allosteric inhibitors is often dependent on the conformational state of the target protein. Factors that influence protein conformation, such as the presence of binding partners or post-translational modifications, can affect inhibitor potency.
-
Probe Dependence in Binding Assays: In competitive binding assays, the choice of the labeled probe (the molecule the inhibitor is competing with) can influence the apparent affinity of the allosteric inhibitor.
-
"Mixed" Inhibition States: Allosteric modulators can induce or stabilize multiple conformational states of the target protein, some of which may be partially active or inactive. This can lead to complex dose-response curves that do not fit a standard sigmoidal model.[2]
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Dimerization Effects: For some targets like EGFR, dimerization can antagonize the binding of allosteric inhibitors.[1] The dimerization status of the receptor in your cellular model can therefore significantly impact your results.
Data Presentation: Illustrative Comparison of Inconsistent vs. Consistent Bioassay Data
The following table provides a hypothetical example of data from a cell viability assay testing a dibenzodiazepinone against an EGFR-mutant cancer cell line. It illustrates the difference between inconsistent and consistent experimental results.
| Experiment | Replicate 1 (IC50, µM) | Replicate 2 (IC50, µM) | Replicate 3 (IC50, µM) | Mean IC50 (µM) | Standard Deviation | Coefficient of Variation (%) |
| Inconsistent Results | 0.85 | 1.52 | 0.43 | 0.93 | 0.55 | 59.1 |
| Consistent Results | 0.92 | 0.88 | 0.95 | 0.92 | 0.035 | 3.8 |
Note: This data is for illustrative purposes to highlight the concept of variability.
Experimental Protocols
1. Biochemical Assay: EGFR Kinase Activity (ADP-Glo™ Format)
This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.
-
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a dibenzodiazepinone compound against a purified EGFR kinase.
-
Materials:
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Purified recombinant EGFR enzyme (e.g., EGFR L858R/T790M)
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Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
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ATP
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Kinase Assay Buffer
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Dibenzodiazepinone compound in DMSO
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ADP-Glo™ Kinase Assay Kit (Promega)
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White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the dibenzodiazepinone compound in kinase assay buffer. Include a vehicle control (DMSO at the same final concentration).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle to the wells of the plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
2. Cell-Based Assay: Cell Proliferation (MTS Assay)
This protocol describes a colorimetric method to assess the effect of a dibenzodiazepinone on the proliferation of cancer cells dependent on EGFR signaling.
-
Objective: To determine the in vitro IC50 of a dibenzodiazepinone compound on the proliferation of an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors the L858R and T790M mutations).
-
Materials:
-
NCI-H1975 cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Dibenzodiazepinone compound in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Clear, flat-bottom 96-well plates
-
-
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the dibenzodiazepinone compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
References
Reducing off-target effects of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, suggesting potential causes and solutions related to off-target activity.
Issue 1: Inconsistent or unexpected cellular phenotype observed.
-
Question: My experimental results show a cellular phenotype that is inconsistent with the known function of the intended target. How can I determine if this is due to an off-target effect?
-
Answer: Unexplained cellular phenotypes are a common indicator of off-target interactions. To investigate this, a systematic approach is recommended:
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Confirm On-Target Engagement: First, verify that your compound is engaging with its intended target in your cellular model. This can be done using techniques like cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.[1]
-
Broad-Spectrum Off-Target Screening: Perform a broad kinase panel screening to identify potential off-target kinases, as the dibenzodiazepinone scaffold is known to interact with various kinases.[1][2][3] Additionally, a receptor binding screen, particularly against muscarinic receptors, may be informative given the activity of similar compounds.[4]
-
Phenotypic Screening: Employ phenotypic screening in engineered cell lines (e.g., knockout or knockdown of the intended target) to see if the unexpected phenotype persists.[5] If the phenotype remains after removing the primary target, it strongly suggests an off-target mechanism.
-
Issue 2: High cytotoxicity observed at effective concentrations.
-
Question: The compound is showing high levels of cytotoxicity at concentrations required for inhibiting the primary target. How can I reduce this effect?
-
Answer: High cytotoxicity can be a result of off-target effects.[6] Consider the following strategies:
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Dose-Response Analysis: Perform a careful dose-response analysis to determine the therapeutic window. Compare the IC50 for the on-target activity with the CC50 (cytotoxic concentration 50%).
-
Structural Modifications: If medicinal chemistry resources are available, consider structural modifications to the compound to enhance selectivity. This could involve removing bulky groups or adding polar functionalities to reduce non-specific binding.[7]
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Combination Therapy: Investigate the possibility of using a lower concentration of your compound in combination with another agent that targets a parallel pathway. This may allow for a synergistic effect on the desired phenotype while minimizing off-target toxicity.
-
Issue 3: Conflicting in vitro and in vivo results.
-
Question: My compound is highly potent and selective in biochemical assays, but the in vivo results are different from what I expected. What could be the cause?
-
Answer: Discrepancies between in vitro and in vivo data can arise from several factors, including off-target effects that are only apparent in a whole organism context.
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Metabolite Profiling: The compound may be metabolized in vivo into active metabolites with different target profiles. Perform metabolite identification and then screen these metabolites for off-target activity.
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In Vivo Target Engagement: Use techniques like positron emission tomography (PET) if a suitable radioligand is available, or ex vivo analysis of target tissues to confirm target engagement and occupancy at the administered doses.
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Computational Prediction: Utilize computational tools to predict potential off-target interactions for your compound and its major metabolites.[8][9] This can provide a list of potential off-targets to investigate experimentally.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold?
A1: Based on published data for similar structures, the most probable off-targets include:
-
Kinases: This scaffold has been used to develop inhibitors for kinases such as Chk1 and PI3K.[2][3] Therefore, a broad kinase screen is highly recommended.
-
G-Protein Coupled Receptors (GPCRs): Derivatives of this scaffold have shown high affinity for muscarinic receptors.[4]
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Other Enzymes and Ion Channels: Depending on the specific substitutions on the core structure.
Q2: How can I proactively design compounds with fewer off-target effects?
A2: Rational drug design is key to minimizing off-target effects.[5] This involves:
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Structure-Based Design: Utilize X-ray co-crystal structures of your compound with its intended target to guide modifications that enhance specific interactions.[2]
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Computational Modeling: Employ in silico methods to predict potential off-target interactions early in the design phase.[8][9][10]
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Selectivity Assays: Integrate selectivity screening early and iteratively throughout the drug discovery process.
Q3: What is a cost-effective way to screen for off-target effects?
A3: A tiered approach is often the most cost-effective:
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In Silico Profiling: Start with computational predictions to generate a focused list of potential off-targets.[8][9]
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Focused In Vitro Screening: Test against a smaller, focused panel of the most likely off-targets identified in the in silico screen.
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Broad Panel Screening: If resources permit, a broader screen (e.g., a commercial kinase panel) can provide a more comprehensive profile.[1]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of Compound X
| Kinase Target | IC50 (nM) of Compound X | IC50 (nM) of Staurosporine (Control) |
| On-Target Kinase A | 15 | 5 |
| Off-Target Kinase B | 250 | 10 |
| Off-Target Kinase C | >10,000 | 20 |
| Off-Target Kinase D | 8 | 2 |
| Off-Target Kinase E | 750 | 15 |
This table summarizes the inhibitory activity of a hypothetical compound against a panel of kinases, with Staurosporine as a non-selective control inhibitor.[11]
Table 2: Hypothetical Receptor Binding Affinity Profile
| Receptor Target | Ki (nM) of Compound X |
| On-Target Receptor 1 | 25 |
| Off-Target Muscarinic M2 | 150 |
| Off-Target Adrenergic α1 | >5,000 |
| Off-Target Dopamine D2 | 1,200 |
This table shows the binding affinity (Ki) of a hypothetical compound for its intended target and a selection of potential off-target receptors.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific kinase.[11]
-
Materials:
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Kinase of interest
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Kinase substrate peptide
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ATP
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Test compound (e.g., 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivative)
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Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
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ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
-
Protocol 2: Off-Target Screening using Cell Microarray Analysis
This protocol outlines a high-throughput method to assess non-specific binding of a therapeutic drug to a large number of human proteins.[12]
-
Materials:
-
Cell microarray expressing a library of human cell surface or secreted proteins
-
Fluorescently labeled test compound or a primary antibody against the compound and a fluorescently labeled secondary antibody
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microarray scanner
-
-
Procedure:
-
Blocking: Incubate the cell microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: Incubate the slide with the fluorescently labeled test compound (or primary antibody followed by secondary) at a predetermined concentration for 1-2 hours at room temperature.
-
Washing: Wash the slide extensively with wash buffer to remove unbound compound.
-
Scanning: Scan the microarray slide using a microarray scanner to detect fluorescence.
-
Data Analysis: Analyze the fluorescence intensity for each spot on the array. A high signal indicates binding of the compound to the protein expressed in that spot, signifying a potential off-target interaction.
-
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
References
- 1. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 5-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-ones with antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Refinement of Purification Protocols for Dibenzodiazepinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of dibenzodiazepinone synthesis. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in dibenzodiazepinone synthesis?
A1: Common impurities can be process-related or degradation products. Process-related impurities may include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. For instance, in syntheses related to clozapine, a well-known dibenzodiazepinone, common impurities can include derivatives lacking certain functional groups or those formed by undesired side reactions.[1]
Q2: Which purification technique is generally more effective for dibenzodiazepinones: chromatography or crystallization?
A2: Both chromatography and crystallization are powerful techniques for purifying dibenzodiazepinones, and the choice depends on the specific compound, the nature of the impurities, and the desired scale of purification. Flash chromatography is often used for the initial purification of crude products to remove significant impurities.[2] Recrystallization is highly effective for achieving high purity, especially for crystalline solids, and is often used as a final purification step.[3]
Q3: How can I remove persistent colored impurities from my dibenzodiazepinone product?
A3: Colored impurities often arise from high molecular weight by-products or degradation. Treatment with activated charcoal during the recrystallization process can be effective in adsorbing these impurities. A small amount of charcoal is added to the hot solution, which is then filtered to remove the charcoal and the adsorbed impurities before cooling and crystallization.
Q4: What is "oiling out" during recrystallization and how can I prevent it?
A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystal upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[4] To prevent this, you can try using a lower boiling point solvent, using a larger volume of solvent to reduce the concentration, or cooling the solution more slowly.[5]
Q5: How can I assess the purity of my final dibenzodiazepinone product?
A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of dibenzodiazepinone compounds.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by comparing the integrals of the product peaks to those of a known internal standard.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of dibenzodiazepinones.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Compound is too soluble in the mobile phase. | If the compound elutes too quickly with the solvent front, reduce the polarity of the mobile phase. For example, if using a petroleum ether/ethyl acetate mixture, increase the proportion of petroleum ether. |
| Compound is adsorbing irreversibly to the silica gel. | This can happen with highly polar compounds. Consider using a different stationary phase, such as alumina, or adding a small amount of a polar modifier like triethylamine to the mobile phase to reduce strong interactions. |
| Improper column packing. | An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yield of the pure compound. Ensure the silica gel is packed uniformly. |
| Sample overload. | Loading too much crude material onto the column can exceed its separation capacity, leading to broad peaks and poor resolution. Reduce the amount of sample loaded relative to the amount of silica gel. |
Issue 2: Poor Crystal Formation or Low Yield During Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system. |
| Solution is not saturated. | If too much solvent is used, the solution will not be saturated upon cooling, leading to no or very few crystals.[5] Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Cooling is too rapid. | Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| Presence of impurities inhibiting crystallization. | If the crude product is highly impure, it may inhibit crystal formation. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization. |
| "Oiling out" instead of crystallization. | Reheat the solution, add more of the "good" solvent to reduce supersaturation, and allow for slower cooling.[3] |
Issue 3: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities. | If an impurity has a similar structure and solubility to the desired compound, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. |
| Incomplete separation during chromatography. | If chromatography is the final step, closely related impurities may co-elute. Optimize the mobile phase composition or try a different stationary phase to improve resolution. |
| Degradation of the product during purification. | Some dibenzodiazepinones may be sensitive to heat or acid/base. Avoid prolonged heating during recrystallization and use neutral conditions if possible. Check the stability of your compound under the purification conditions. |
Quantitative Data on Purification Protocols
The following table summarizes representative data for the purification of dibenzodiazepinone derivatives. Please note that yields and purity can vary significantly depending on the specific derivative, the scale of the reaction, and the precise experimental conditions.
| Dibenzodiazepinone Derivative | Purification Protocol | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Overall Yield (%) |
| Derivative A | Flash Chromatography (Petroleum Ether:Ethyl Acetate, 5:1) | ~75% | >95% | ~60% |
| Derivative B | Recrystallization (Ethanol/Water) | ~85% | >99% | ~75% |
| Derivative C | Flash Chromatography followed by Recrystallization (Ethyl Acetate/Hexane) | ~60% | >99.5% | ~50% |
| Clozapine Impurity C | HPLC Purification | Not specified | 98% | Not specified[7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of a crude dibenzodiazepinone product.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica gel should be 50-100 times the weight of the crude product.
-
Loading: Carefully add the prepared slurry onto the top of the packed column, ensuring a flat, even layer.
-
Elution: Begin elution with a non-polar mobile phase (e.g., petroleum ether or hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common starting point is a 5:1 mixture of petroleum ether to ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified dibenzodiazepinone.
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of a dibenzodiazepinone derivative.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water and ethyl acetate/hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of dibenzodiazepinone derivatives.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 2. clearsynth.com [clearsynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 5,10-Dihydro-11H-dibenzo[b,e]diazepin-11-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles.
| Issue | Potential Cause | Recommended Action |
| Low aqueous solubility of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one. | The compound's LogP of ~2.57 suggests it is lipophilic and likely has poor water solubility. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulation with Excipients: Utilize solubility enhancers such as surfactants (e.g., Tween 80), cyclodextrins, or polymers to create solid dispersions. 3. pH Adjustment: Investigate the pH-solubility profile to determine if solubility can be improved in acidic or basic conditions. |
| Inconsistent results in in vitro dissolution studies. | 1. Agglomeration of particles. 2. Inadequate wetting of the compound. 3. "Mounding" of the powder at the bottom of the dissolution vessel. | 1. Incorporate a Surfactant: Add a low concentration of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium to improve wetting and prevent aggregation.[1][2] 2. Optimize Agitation: Increase the paddle speed (e.g., from 50 to 75 or 100 rpm) to ensure adequate mixing and prevent mounding.[1] |
| Poor permeability in Caco-2 assays despite good lipophilicity. | 1. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Cell monolayer integrity may be compromised. | 1. Conduct Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.[3][4][5] 2. Use P-gp Inhibitors: Co-administer a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[3][4] 3. Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. |
| Low oral bioavailability in animal studies despite successful in vitro dissolution enhancement. | 1. Significant first-pass metabolism in the liver. 2. Poor in vivo dissolution due to different physiological conditions (e.g., presence of bile salts). 3. The formulation is not stable in the gastrointestinal tract. | 1. Investigate Metabolic Stability: Use liver microsomes or hepatocytes to assess the extent of metabolism. 2. Prodrug Approach: Design a prodrug to mask the metabolic site or improve solubility and absorption.[6][7] 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) to improve in vivo solubilization and potentially bypass first-pass metabolism via lymphatic uptake.[8] |
Frequently Asked Questions (FAQs)
Physicochemical Properties and Initial Assessment
Q1: What are the known physicochemical properties of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one?
Based on available data, the following properties have been reported:
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 210.23 g/mol | Small molecule, favorable for passive diffusion. |
| LogP | 2.57 | Indicates good lipophilicity, which may lead to good membrane permeability but poor aqueous solubility. |
| Melting Point | 122-124 °C | Moderate melting point, which may be suitable for techniques like hot-melt extrusion. |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding, which may influence solubility and interactions with polymers. |
| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding. |
Q2: How can I get a preliminary idea of the bioavailability challenges for this compound?
Given the LogP value, it is likely that 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one is a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility). The primary challenge will likely be overcoming its poor aqueous solubility to ensure an adequate concentration gradient for absorption across the gastrointestinal tract.
Formulation Strategies
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
Several strategies can be employed, often in combination:
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[9][10][11][12][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can significantly improve its aqueous solubility and dissolution rate.[14][15][16][17]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption, particularly for lipophilic compounds.[8]
-
Prodrugs: Chemical modification to create a more soluble or permeable prodrug that converts to the active compound in vivo can be a viable strategy.[6][7]
Q4: Which polymers are suitable for creating amorphous solid dispersions with this compound?
Commonly used polymers for ASDs include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
The choice of polymer will depend on the specific physicochemical properties of the drug and the desired release profile.
Experimental Protocols
Q5: Where can I find a detailed protocol for performing an in vitro dissolution test for a poorly soluble compound like this?
A general protocol is provided in the "Experimental Protocols" section below. Key considerations include the use of a biorelevant medium (e.g., FaSSIF or FeSSIF) and the potential need for surfactants to achieve sink conditions.[18]
Q6: What is a standard protocol for assessing intestinal permeability using a Caco-2 cell model?
A detailed protocol for the Caco-2 permeability assay is also available in the "Experimental Protocols" section. This assay is the gold standard for in vitro prediction of human intestinal absorption.[3][4][5][19][20]
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To determine the dissolution rate of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one from a given formulation.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Medium Preparation: Prepare a suitable dissolution medium. For poorly soluble drugs, consider biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). If necessary, add a surfactant (e.g., 0.1-1% Tween 80 or SDS) to maintain sink conditions.
-
Apparatus Setup:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically starting at 50 or 75 rpm.
-
-
Sample Introduction: Introduce the dosage form (e.g., tablet, capsule, or a specific amount of powder) into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the medium from each vessel.
-
Sample Analysis: Filter the samples promptly. Analyze the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
-
Permeability Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution in transport buffer to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical - B-A for Efflux):
-
Perform the experiment as above, but add the test compound to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: A typical experimental workflow for enhancing bioavailability.
References
- 1. One moment, please... [fip.org]
- 2. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Addressing resistance mechanisms to dibenzodiazepinone-based anticancer agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzodiazepinone-based anticancer agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dibenzodiazepinone-based anticancer agents?
A1: Dibenzodiazepinone-based compounds, such as DDC4002 and its analogs, function as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, these agents bind to a distinct allosteric pocket on the EGFR kinase domain.[1][2] This binding stabilizes an inactive conformation of the kinase, thereby inhibiting its activity and downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2]
Q2: What are the known resistance mechanisms to dibenzodiazepinone-based EGFR inhibitors?
A2: The primary mechanism of resistance to these allosteric inhibitors is the dimerization of EGFR.[1][3] EGFR can form both homodimers (with another EGFR molecule) and heterodimers (with other ERBB family members like HER2).[4] This dimerization can render the kinase less susceptible to the conformational changes induced by the allosteric inhibitor, thereby maintaining its active state.[3] Additionally, specific mutations, such as EGFR L747S, have been shown to confer resistance to some allosteric inhibitors.[4]
Q3: How can I overcome resistance to dibenzodiazepinone-based agents in my experiments?
A3: A common strategy to overcome resistance mediated by EGFR dimerization is the co-administration of an antibody that blocks this process, such as cetuximab.[1][5][6] Cetuximab prevents the EGFR from forming dimers, making the individual kinase domains more susceptible to the action of the allosteric inhibitor.[5] Combination therapies with ATP-competitive EGFR inhibitors, like osimertinib, have also been shown to have synergistic effects with some allosteric inhibitors.[7]
Troubleshooting Guides
Problem 1: The dibenzodiazepinone-based inhibitor shows potent activity in biochemical assays but is ineffective in cell-based proliferation assays.
-
Possible Cause: This discrepancy is often due to EGFR dimerization in the cellular context, which is not present in biochemical assays using isolated kinase domains.[1][3]
-
Troubleshooting Steps:
-
Co-treatment with an EGFR dimerization blocker: Perform cell viability assays with your dibenzodiazepinone-based inhibitor in combination with cetuximab. A synergistic effect would suggest that EGFR dimerization is the cause of the observed resistance.[1][5]
-
Use engineered cell lines: If available, utilize cell lines that express monomeric EGFR to validate the on-target activity of your compound in a cellular context.
-
Western Blot Analysis: Analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of your inhibitor and cetuximab. Effective inhibition should lead to a decrease in the phosphorylation of these proteins.[2]
-
Problem 2: My cell line, which was initially sensitive to the dibenzodiazepinone-based agent, has developed resistance over time.
-
Possible Cause: Prolonged exposure to the inhibitor may have led to the selection of a subpopulation of cells with acquired resistance mechanisms. This could involve upregulation of EGFR expression, leading to increased dimerization, or the acquisition of new mutations.
-
Troubleshooting Steps:
-
Sequence the EGFR gene: Analyze the EGFR gene in the resistant cell line to check for new mutations, such as L747S, that may confer resistance.[4]
-
Characterize EGFR expression and dimerization: Compare the protein levels of EGFR and other ERBB family members in the sensitive and resistant cell lines using Western blotting. Assess the dimerization status using techniques like co-immunoprecipitation.
-
Develop a dose-escalation resistance model: To systematically study the acquired resistance, you can generate a resistant cell line by continuously exposing the parental cells to incrementally increasing concentrations of the inhibitor.[8]
-
Data Presentation
Table 1: In Vitro Efficacy of Dibenzodiazepinone-Based Allosteric EGFR Inhibitors Against Sensitive and Resistant EGFR Mutations.
| Compound | Cell Line/EGFR Mutant | IC50 (nM) | Notes |
| DDC4002 | EGFR L858R/T790M | 59 | Double mutant, sensitive to allosteric inhibition. |
| EGFR L858R/T790M/C797S | Not specified, but active | Triple mutant, resistant to 3rd generation TKIs. | |
| Compound 33 | H1975™ (EGFR L858R/T790M/C797S) | 2700 | A dibenzodiazepinone analog.[2] |
| Osimertinib | H1975™ (EGFR L858R/T790M/C797S) | 6500 | 3rd generation TKI, for comparison.[2] |
| JBJ-09-063 | EGFR L858R/T790M/C797S | 0.65 | A potent dibenzodiazepinone-based inhibitor.[2] |
Table 2: Antiproliferative Activity of Dibenzodiazepinone Analogs in Combination with Cetuximab.
| Compound | Cell Line (EGFR Mutant) | IC50 (µM) with Cetuximab (1 µg/mL) |
| Analog 2 | Ba/F3 (L858R/T790M) | ~0.2 - 0.4 |
| Ba/F3 (L858R/T790M/C797S) | ~0.2 - 0.4 | |
| Analog 3 | Ba/F3 (L858R/T790M) | ~0.2 - 0.4 |
| Ba/F3 (L858R/T790M/C797S) | ~0.2 - 0.4 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Dose Escalation
This protocol is adapted from established methods for generating drug-resistant cell lines.[8]
-
Initial Seeding: Plate the parental cancer cell line (e.g., PC9) at a low density in a culture flask.
-
Initial Drug Exposure: Treat the cells with the dibenzodiazepinone-based agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Change: Monitor the cells daily. Change the media with fresh drug-containing media every 2-3 days.
-
Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat: Repeat step 4 for several weeks or months. The development of resistance can be monitored by periodically determining the IC50 value.
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of resistance development.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[9]
-
Drug Treatment: The next day, treat the cells with a serial dilution of the dibenzodiazepinone-based agent (and cetuximab if required) for 72 hours.[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to untreated control cells and calculate the IC50 values using non-linear regression analysis.
Protocol 3: Western Blotting for EGFR Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of EGFR and its downstream effectors.
-
Cell Treatment and Lysis: Treat cells with the dibenzodiazepinone-based agent for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).[9]
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: EGFR signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for ineffective inhibitors.
Caption: Logical relationship of resistance mechanism.
References
- 1. Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors [dash.harvard.edu]
- 7. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of Dibenzodiazepinones in Healthy Cells
This technical support center is designed for researchers, scientists, and drug development professionals working with dibenzodiazepinone derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of these compounds in healthy, non-malignant cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our healthy control cell lines at concentrations where we expect to see on-target effects in cancer cells. What are the potential reasons for this?
A1: High cytotoxicity in healthy cells can stem from several factors:
-
Off-target effects: The dibenzodiazepinone derivative may be interacting with unintended molecular targets that are essential for the survival of normal cells.
-
Compound concentration: The effective concentration for the desired on-target activity might be close to or overlap with the concentration that causes toxicity in healthy cells.
-
Cell line sensitivity: Different primary cell types and immortalized cell lines have varying sensitivities to chemical compounds. The healthy cell line you are using may be particularly susceptible to this class of compounds.
-
Compound solubility and stability: Poor solubility can lead to compound precipitation at higher concentrations, which can cause non-specific cytotoxicity. Degradation of the compound in culture media over time can also produce toxic byproducts.
Q2: How can we improve the therapeutic window of our dibenzodiazepinone compound?
A2: Improving the therapeutic window involves strategies to increase the potency against the target while reducing toxicity in healthy cells. Key approaches include:
-
Structural modification: Synthesizing and screening analogs of the lead compound can identify derivatives with improved selectivity for the target and reduced off-target activity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.[1]
-
Combination therapy: Co-administering a second agent that either protects healthy cells or enhances the potency of the dibenzodiazepinone in cancer cells can widen the therapeutic window. For instance, antioxidants can be used to mitigate off-target toxicity caused by increased reactive oxygen species (ROS).
-
Dose optimization: A thorough dose-response analysis in both cancer and healthy cell lines is essential to identify a concentration that maximizes the on-target effect while minimizing cytotoxicity.
Q3: What are the common mechanisms of dibenzodiazepinone-induced cytotoxicity in healthy cells?
A3: While the specific mechanisms can vary depending on the derivative and the cell type, dibenzodiazepinone-induced cytotoxicity in healthy cells may involve:
-
Induction of apoptosis: Similar to their effect on cancer cells, these compounds can trigger programmed cell death in healthy cells through both intrinsic (mitochondrial) and extrinsic pathways. This can be initiated by cellular stress signals.
-
Cell cycle arrest: Dibenzodiazepinones can cause cells to arrest at different phases of the cell cycle, such as G1/S or G2/M, preventing proliferation and eventually leading to cell death.[2]
-
Induction of cellular stress: Off-target effects can lead to various forms of cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress, which can culminate in apoptosis if unresolved.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Healthy Control Cells
Symptoms:
-
Significant cell death observed in healthy/normal cell lines at most tested concentrations.
-
Difficult to establish a therapeutic window between cancer and healthy cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Concentration Too High | Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) on your healthy cell line to accurately determine its IC50 value. Use a concentration well below the IC50 for healthy cells in your subsequent experiments with cancer cells. |
| Off-Target Effects | 1. Synthesize and Test Analogs: If medicinal chemistry resources are available, create derivatives with modifications designed to reduce off-target binding.[1]2. Competitive Inhibition Assay: If the off-target is known or suspected, perform a competitive binding assay to confirm the interaction.3. Phenotypic Screening: Compare the cellular phenotype induced by the compound with that of a known specific inhibitor of the suspected off-target. |
| Cell Line Sensitivity | Test the compound on a panel of different healthy cell lines (e.g., fibroblasts like BJ, lung cells like MRC-5, or human umbilical vein endothelial cells - HUVECs) to identify a more robust control line.[3] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell lines (typically ≤ 0.5%). Run a vehicle control (media with solvent only) to confirm. |
Issue 2: Inconsistent IC50 Values in Healthy Cells Across Experiments
Symptoms:
-
High variability in the calculated IC50 values for the same healthy cell line in replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Standardize the cell seeding protocol. Ensure a homogenous cell suspension and use a consistent number of viable cells for each experiment. Verify cell counts before seeding. |
| Compound Stability in Media | Prepare fresh stock solutions of the dibenzodiazepinone for each experiment. If stability is a concern, consider shorter incubation times or replenishing the media with fresh compound during the experiment. |
| Assay Interference | Some compounds can interfere with the readout of cytotoxicity assays (e.g., reducing MTT reagent). Use an orthogonal assay to confirm your results (e.g., if you are using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release). |
| Primary Cell Variability | If using primary cells, be aware of potential donor-to-donor variability. If possible, test on cells from multiple donors to ensure the observed effect is consistent.[4] |
Data Presentation
Table 1: Cytotoxicity of Dimeric Benzodiazepine Derivatives in Human Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 10 | A549 | Lung Carcinoma | 1.6 ± 0.21 |
| NCI-H1299 | Lung Carcinoma | 1.07 ± 0.25 | |
| BJ | Normal Skin Fibroblasts | 16.72 ± 2.77 | |
| MRC-5 | Normal Lung Fibroblasts | 16.85 ± 2.96 | |
| 11 | A549 | Lung Carcinoma | Not Reported |
| NCI-H1299 | Lung Carcinoma | Not Reported | |
| BJ | Normal Skin Fibroblasts | 23.1 ± 2.34 | |
| MRC-5 | Normal Lung Fibroblasts | 28.7 ± 7.6 | |
| Cisplatin | A549 | Lung Carcinoma | 5.95 ± 1.28 |
| NCI-H1299 | Lung Carcinoma | 5.7 ± 0.88 | |
| BJ | Normal Skin Fibroblasts | 5.06 ± 0.94 | |
| MRC-5 | Normal Lung Fibroblasts | 4.17 ± 0.88 |
Data adapted from a study on dimeric benzodiazepines, which are structurally related to dibenzodiazepinones, to illustrate the concept of selectivity.[3]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is to determine the IC50 value of a dibenzodiazepinone derivative in a healthy cell line.
Materials:
-
Healthy human cell line (e.g., BJ or MRC-5 fibroblasts)
-
Complete cell culture medium
-
Dibenzodiazepinone derivative stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dibenzodiazepinone derivative in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Co-administration of N-acetylcysteine (NAC) to Mitigate Oxidative Stress-Induced Cytotoxicity
This protocol describes a method to assess if an antioxidant can reduce the cytotoxicity of a dibenzodiazepinone derivative in healthy cells.
Materials:
-
Healthy human cell line
-
Complete cell culture medium
-
Dibenzodiazepinone derivative stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
-
Cytotoxicity assay kit (e.g., MTT, LDH, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment with NAC:
-
After 24 hours of incubation, remove the medium.
-
Add fresh medium containing NAC at a final concentration of 1-5 mM.
-
Incubate for 1-2 hours.
-
-
Co-treatment with Dibenzodiazepinone:
-
Prepare serial dilutions of the dibenzodiazepinone derivative in medium containing the same concentration of NAC used for pre-treatment.
-
Remove the NAC-containing medium and add the dibenzodiazepinone/NAC co-treatment medium.
-
Include control groups: untreated cells, cells treated with NAC alone, and cells treated with the dibenzodiazepinone derivative alone.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Cytotoxicity Assessment: Perform a cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Compare the IC50 value of the dibenzodiazepinone derivative in the presence and absence of NAC. A significant increase in the IC50 value in the presence of NAC suggests that oxidative stress contributes to the compound's cytotoxicity.
Visualizations
Caption: Workflow for troubleshooting and minimizing dibenzodiazepinone cytotoxicity.
Caption: Potential signaling pathways of dibenzodiazepinone-induced cytotoxicity.
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of Dibenzodiazepinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The dibenzodiazepinone scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated potent and varied antitumor activities across a range of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of selected dibenzodiazepinone and related dibenzodiazepine derivatives, supported by experimental data, to aid researchers in the field of oncology drug discovery.
Comparative Anticancer Activity of Dibenzodiazepinone Derivatives
The in vitro cytotoxic activity of various dibenzodiazepinone and dibenzodiazepine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 33 | H1975™ (EGFR L858R/T790M/C797S) | Non-Small Cell Lung Cancer | 2.7 | [1] |
| H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | 5.2 | [1] | |
| HCC827 (EGFR del E746-A750) | Non-Small Cell Lung Cancer | 3.1 | [1] | |
| Osimertinib (Reference) | H1975™ (EGFR L858R/T790M/C797S) | Non-Small Cell Lung Cancer | 6.5 | [1] |
| H1975 (EGFR L858R/T790M) | Non-Small Cell Lung Cancer | 0.5 | [1] | |
| HCC827 (EGFR del E746-A750) | Non-Small Cell Lung Cancer | 0.4 | [1] | |
| Compound 10q | BCAP37 | Breast Cancer | 0.30 | [2] |
| SGC7901 | Gastric Cancer | 0.41 | [2] | |
| HepG2 | Liver Cancer | 0.52 | [2] | |
| HeLa | Cervical Cancer | 0.63 | [2] | |
| HL-60 | Acute Promyelocytic Leukemia | 0.35 | [2] | |
| Compound 10r | BCAP37 | Breast Cancer | 0.38 | [2] |
| SGC7901 | Gastric Cancer | 0.55 | [2] | |
| HepG2 | Liver Cancer | 0.68 | [2] | |
| HeLa | Cervical Cancer | 0.79 | [2] | |
| HL-60 | Acute Promyelocytic Leukemia | 0.42 | [2] | |
| Compound 10s | BCAP37 | Breast Cancer | 0.42 | [2] |
| SGC7901 | Gastric Cancer | 0.61 | [2] | |
| HepG2 | Liver Cancer | 0.75 | [2] | |
| HeLa | Cervical Cancer | 0.88 | [2] | |
| HL-60 | Acute Promyelocytic Leukemia | 0.48 | [2] | |
| 5-FU (Reference) | BCAP37 | Breast Cancer | 1.8 | [2] |
| SGC7901 | Gastric Cancer | 2.5 | [2] | |
| HepG2 | Liver Cancer | 3.1 | [2] | |
| HeLa | Cervical Cancer | 4.2 | [2] | |
| HL-60 | Acute Promyelocytic Leukemia | 1.5 | [2] | |
| T0 | HCT116 | Colorectal Cancer | Not specified, superior to 5-FU | [3] |
| HT-29 | Colorectal Cancer | Not specified, superior to 5-FU | [3] | |
| Bz-423 | Ramos (Burkitt's Lymphoma) | B-cell Lymphoma | Induces apoptosis | [4] |
Mechanisms of Anticancer Action
Dibenzodiazepinone derivatives exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of programmed cell death (apoptosis).
EGFR Signaling Pathway Inhibition
A significant number of dibenzodiazepinone derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[1] These compounds, such as Compound 33 , act by suppressing the phosphorylation of EGFR and its downstream effector, AKT. This inhibition blocks the signal for cell proliferation and survival, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[1]
JAK/STAT Signaling Pathway Inhibition
Certain 1,5-benzodiazepine derivatives, such as compound T0 , have been shown to induce apoptosis in colorectal cancer cells by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and inflammation. Inhibition of JAK proteins by these derivatives leads to the downregulation of STAT signaling, resulting in decreased mitochondrial membrane potential, increased reactive oxygen species (ROS) production, and ultimately, mitochondria-mediated apoptosis.[3]
References
- 1. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 2. Bz-423 Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one Derivatives and Other Leading Chk1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Checkpoint Kinase 1 (Chk1) Inhibitors
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.[1] Inhibition of Chk1 can disrupt cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents. This guide provides a comparative overview of a novel class of Chk1 inhibitors based on the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold against other well-characterized Chk1 inhibitors that have entered clinical trials.
Quantitative Comparison of Chk1 Inhibitor Potency
The in vitro potency of various Chk1 inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several leading Chk1 inhibitors, including a potent derivative from the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one series.
| Inhibitor Class | Compound | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Other Kinase IC50 (nM) |
| Dibenzo[b,e]diazepinone | Compound 46d | 3 | >10000 (CDK2) | Not broadly reported |
| Dibenzo[b,e]diazepinone | Compound 46b | 10 | Not reported | Not reported |
| Pyrazolopyrimidine | Prexasertib (LY2606368) | <1 | 8 | RSK1 (9) |
| Pyrazinopyrimidine | SRA737 (CCT245737) | 1.3 | >1000 | CDK1 (>1000) |
| Imidazopyrrolidinone | GDC-0575 (ARRY-575) | 1.2 | Not broadly reported | Not broadly reported |
| Pyrazolopyrimidine | MK-8776 (SCH 900776) | 3 | 1500 | CDK2 (160) |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the Chk1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: General workflow for the preclinical evaluation of Chk1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summarized protocols for key assays used in the evaluation of Chk1 inhibitors.
Chk1 Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Chk1 kinase.
-
Objective: To determine the IC50 value of an inhibitor against Chk1.
-
Materials:
-
Recombinant human Chk1 enzyme.
-
Biotinylated peptide substrate (e.g., derived from CDC25C).
-
ATP (often [γ-³³P]ATP for radiometric detection or cold ATP for luminescence-based assays).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Test compound (serial dilutions).
-
Streptavidin-coated plates or beads.
-
Detection reagents (scintillation fluid or luminescence reagents).
-
-
Procedure:
-
Add kinase buffer, Chk1 enzyme, and the peptide substrate to the wells of a microplate.
-
Add serial dilutions of the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for ³³P or luminescence).
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular G2/M Checkpoint Abrogation Assay
This assay assesses the ability of a Chk1 inhibitor to override a DNA damage-induced G2/M cell cycle checkpoint.
-
Objective: To determine the cellular potency of a Chk1 inhibitor in a functional context.
-
Materials:
-
Cancer cell line (e.g., SW620, HT-29).
-
DNA damaging agent (e.g., camptothecin, doxorubicin).
-
Test compound (serial dilutions).
-
Propidium iodide (PI) for DNA content staining.
-
Antibody against a mitotic marker (e.g., phospho-histone H3).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with a DNA damaging agent for a sufficient time to induce G2/M arrest (e.g., 16-24 hours).
-
Add serial dilutions of the test compound to the arrested cells and incubate for a further period (e.g., 24 hours).
-
Harvest the cells, fix them (e.g., with 70% ethanol), and stain with PI and an antibody against the mitotic marker.
-
Analyze the cell cycle distribution and the percentage of mitotic cells by flow cytometry.
-
An increase in the mitotic population in the presence of the inhibitor indicates checkpoint abrogation. The EC50 (effective concentration for 50% of maximal response) can be calculated.
-
Western Blot Analysis of Pharmacodynamic Markers
Western blotting is used to detect changes in the phosphorylation status of Chk1 and its downstream targets, confirming target engagement in a cellular context.
-
Objective: To verify the on-target activity of the Chk1 inhibitor in cells.
-
Materials:
-
Cancer cell lines.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-Chk1 (S345), anti-total Chk1, anti-γH2AX).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Treat cells with the test compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with specific primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in phospho-Chk1 (S345) and the DNA damage marker γH2AX are indicative of Chk1 inhibition.
-
Comparative Discussion
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold has yielded highly potent and selective Chk1 inhibitors.[2] Compound 46d, with a Chk1 IC50 of 3 nM, demonstrates potency comparable to the clinical candidates MK-8776 and GDC-0575.[2] Notably, this class of compounds exhibits excellent selectivity against the closely related kinase CDK2, a feature that can be advantageous in minimizing off-target effects.[2]
Prexasertib (LY2606368) is a potent inhibitor of both Chk1 and Chk2, which may offer a different therapeutic profile compared to more selective inhibitors.[3] SRA737 (CCT245737) and GDC-0575 (ARRY-575) are characterized by their high selectivity for Chk1.[3] MK-8776 (SCH 900776) is a potent Chk1 inhibitor with moderate selectivity over Chk2 and CDK2.[3]
The choice of a particular Chk1 inhibitor for further development will depend on the specific therapeutic strategy, whether it involves single-agent activity or combination with specific DNA-damaging agents, and the desired selectivity profile to optimize the therapeutic window. The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one series represents a promising chemical scaffold for the development of next-generation Chk1 inhibitors.
References
Validating the Anti-Proliferative Effects of Dibenzodiazepinones in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of dibenzodiazepinones as potent anti-proliferative agents, particularly in the context of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, has garnered significant interest in the oncology drug development community. These compounds, acting as allosteric inhibitors of EGFR, offer a promising strategy to overcome resistance to existing tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of the in vivo efficacy of dibenzodiazepinone derivatives against established therapies, supported by experimental data from xenograft models.
Quantitative Analysis of In Vivo Efficacy
The anti-tumor activity of novel dibenzodiazepinone derivatives has been evaluated in preclinical xenograft models, demonstrating significant tumor growth inhibition. Below is a summary of the quantitative data from a key study investigating the efficacy of the allosteric EGFR inhibitor JBJ-04-125-02 in a lung cancer xenograft model.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | 1250 | 0 | - |
| JBJ-04-125-02 | 50 mg/kg, daily | 450 | 64 | < 0.01 |
| Osimertinib | 25 mg/kg, daily | 250 | 80 | < 0.001 |
Caption: Table 1. Comparative analysis of tumor growth inhibition in an H1975 (EGFR L858R/T790M) NSCLC xenograft model.
Experimental Protocols
Reproducibility of in vivo studies is paramount for the validation of novel therapeutic agents. The following is a detailed methodology for a typical xenograft study used to evaluate the anti-proliferative effects of dibenzodiazepinones.
1. Cell Line and Culture:
-
Cell Line: Human non-small cell lung cancer cell line NCI-H1975, harboring the EGFR L858R and T790M mutations, is commonly used.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Animal Model:
-
Species: Female athymic nude mice (nu/nu), typically 6-8 weeks old, are used.
-
Acclimatization: Animals are allowed to acclimatize to the facility for at least one week prior to the commencement of the study.
3. Tumor Implantation:
-
Cell Preparation: H1975 cells are harvested during the exponential growth phase and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Injection: A suspension containing 5 x 10^6 cells in a volume of 100 µL is injected subcutaneously into the right flank of each mouse.[1]
4. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Tumor dimensions are measured two to three times per week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.[1]
-
Randomization: When the average tumor volume reaches approximately 150-200 mm³, the mice are randomized into treatment and control groups.[1]
-
Drug Administration: The dibenzodiazepinone compound (e.g., JBJ-04-125-02) is formulated in an appropriate vehicle and administered orally, typically once daily. A vehicle-only group serves as the control. The standard-of-care drug, such as osimertinib, is administered according to established protocols.
-
Monitoring: Animal body weight and general health are monitored regularly throughout the study.
5. Efficacy Evaluation:
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Data Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed using appropriate methods, such as a t-test or ANOVA.
Signaling Pathways and Experimental Workflow
The anti-proliferative effects of dibenzodiazepinones are primarily mediated through the allosteric inhibition of mutant EGFR, which in turn suppresses downstream pro-survival signaling pathways.
Caption: EGFR signaling pathway and the inhibitory action of dibenzodiazepinones.
The workflow for a typical xenograft study to validate the efficacy of these compounds is a multi-step process.
Caption: Experimental workflow for a xenograft model study.
References
Unveiling the Target Landscape: A Comparative Cross-Reactivity Profile of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one and Key Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one, a core scaffold of significant medicinal interest, against established neuropsychiatric agents, Clozapine and Olanzapine. Due to the limited publicly available broad-panel screening data for the specific unsubstituted parent compound, this comparison leverages the extensive data available for its close structural and functional analogs to infer its likely off-target profile.
Derivatives of the 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold have demonstrated a wide range of biological activities, including potent and selective inhibition of Checkpoint Kinase 1 (Chk1), potential as antiarrhythmic agents with high affinity for the cardiac M2 muscarinic receptor, and anti-proliferative activity against various cancer cell lines through the induction of apoptosis.[1][2][3] Given this diverse bioactivity, a thorough understanding of its potential interactions with other receptors and enzymes is crucial for further development.
Comparative Binding Affinity Profile
To provide a quantitative comparison, the binding affinities (Ki in nM) of Clozapine and Olanzapine for a range of common central nervous system (CNS) receptors are presented below. These compounds are selected due to their structural similarity to the dibenzodiazepine core and their well-characterized polypharmacology. This data serves as a valuable surrogate for predicting the potential cross-reactivity of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one.
| Target Receptor | Clozapine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 270 | 31 |
| D2 | 160 | 11 |
| D3 | 555 | 4.8 |
| D4 | 24 | 27 |
| Serotonin Receptors | ||
| 5-HT1A | 120 | - |
| 5-HT2A | 5.4 | 4 |
| 5-HT2C | 9.4 | 11 |
| 5-HT3 | 95 | 118 |
| 5-HT6 | 4 | 10 |
| 5-HT7 | 6.3 | - |
| Adrenergic Receptors | ||
| α1A | 1.6 | 19 |
| α2A | 90 | 23 |
| Histamine Receptors | ||
| H1 | 1.1 | 7 |
| Muscarinic Receptors | ||
| M1 | 6.2 | 2.5 |
| M2 | - | 18 |
| M3 | - | 13 |
| M4 | - | 2.5 |
| M5 | - | 6.1 |
Data compiled from various sources. Ki values represent the concentration of the drug that will bind to half of the receptors in the absence of the natural ligand.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the cross-reactivity profile of a compound.
Radioligand Receptor Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Binding Reaction:
-
A constant concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the prepared cell membranes in a multi-well plate.
-
Non-specific binding is determined in a parallel set of wells containing a high concentration of an unlabeled ligand.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay (Example: Kinase Inhibition)
This assay determines the ability of a compound to inhibit the activity of a specific enzyme, such as a protein kinase.
1. Reagents and Plate Preparation:
-
The kinase, its specific substrate (e.g., a peptide or protein), and ATP are prepared in a suitable assay buffer.
-
The test compound is serially diluted and added to the wells of a microplate.
2. Kinase Reaction:
-
The kinase reaction is initiated by adding the enzyme and substrate to the wells containing the test compound.
-
The reaction is allowed to proceed for a predetermined time at a specific temperature.
3. Detection of Activity:
-
The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system. Lower luminescence indicates higher kinase activity.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
4. Data Analysis:
-
The enzyme activity is measured at each concentration of the test compound.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in cross-reactivity profiling, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified Dopamine D2 receptor signaling pathway.
References
The Ascending Profile of Dibenzodiazepinones: A Comparative Analysis Against Standard-of-Care in Oncology
For Immediate Release
In the dynamic landscape of oncology research, the quest for more effective and targeted therapies is relentless. This guide offers a comparative analysis of a promising class of compounds, dibenzodiazepinones, against current standard-of-care drugs in various cancers. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of preclinical efficacy, mechanisms of action, and detailed experimental methodologies.
Executive Summary
Dibenzodiazepinone derivatives have emerged as potent anti-cancer agents, particularly in the context of drug-resistant non-small cell lung cancer (NSCLC). Their unique mechanism as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) allows them to overcome resistance mutations that render standard tyrosine kinase inhibitors (TKIs) ineffective. Preclinical data also suggests activity in other malignancies, including breast cancer and multiple myeloma. This guide synthesizes the available quantitative data to facilitate a direct comparison with established therapies, details the experimental protocols to ensure reproducibility, and visualizes the key signaling pathways to contextualize their mechanism of action.
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Dibenzodiazepinones have shown significant promise in preclinical models of NSCLC, especially those harboring EGFR mutations that are resistant to standard-of-care treatments like osimertinib.
| Compound/Drug | Cell Line | EGFR Mutation | IC50 (µM) | Source |
| Dibenzodiazepinone Derivative (Compound 33) | H1975™ | L858R/T790M/C797S | 2.7 | [1] |
| Osimertinib | H1975™ | L858R/T790M/C797S | 6.5 | [1] |
| Dibenzodiazepinone Derivative (Compound 33) | HCC827 | del E746-A750 | 3.1 | [1] |
| Osimertinib | HCC827 | del E746-A750 | 0.4 | [1] |
| Dibenzodiazepinone Derivative (Compound 33) | H1975 | L858R/T790M | 5.2 | [1] |
| Osimertinib | H1975 | L858R/T790M | 0.5 | [1] |
Activity in Other Malignancies
While research is most mature in NSCLC, preliminary studies indicate that dibenzodiazepinone derivatives exhibit anti-proliferative and anti-invasive properties in other cancer types. Direct comparative data with standard-of-care drugs in these cancers is still emerging. The following tables provide IC50 values for standard-of-care drugs in relevant cell lines for context.
Breast Cancer
A dibenzodiazepinone derivative, 4g, has been shown to exert anti-proliferative effects on MCF-7 human breast cancer cells and suppress the invasion of MDA-MB-231 cells.
| Drug | Cell Line | Cancer Subtype | IC50 | Source |
| Doxorubicin | MCF-7 | ER-positive | 0.68 µg/mL | [2] |
| Doxorubicin | MCF-7 | ER-positive | 8.3 µM | [3] |
| Doxorubicin | MCF-7 | ER-positive | 4 µM | [4] |
| Doxorubicin | MCF-7 | ER-positive | 9.9 µM | [5] |
| Doxorubicin | MDA-MB-231 | Triple-Negative | 6.6 µM | [3] |
| Doxorubicin | MDA-MB-231 | Triple-Negative | 1 µM | [4] |
| Paclitaxel | MDA-MB-231 | Triple-Negative | 5 nM | [6] |
| Paclitaxel | MDA-MB-231 | Triple-Negative | 2 nM | [7] |
| Paclitaxel | MDA-MB-231 | Triple-Negative | 0.3 µM | [8] |
Multiple Myeloma
A dibenzodiazepinone derivative, 4g, has demonstrated anti-proliferative effects on the melphalan-resistant multiple myeloma cell line RPMI8226/LR5.
| Drug | Cell Line | Context | IC50 | Source |
| Bortezomib | RPMI-8226 | Standard | 9.5 nM | [9] |
| Bortezomib | RPMI-8226 | Standard | 15.9 nM | [10] |
| Bortezomib | RPMI-8226 | Standard | 7.3 nM (48h) | [11] |
Osteosarcoma
The dibenzodiazepinone derivative 4g has been shown to inhibit the invasion of murine osteosarcoma (LM8G7) cells in a dose-dependent manner.
| Drug | Cell Line | IC50 | Source |
| Doxorubicin | LM8G7 | Not Found | |
| Cisplatin | LM8G7 | Not Found | |
| Methotrexate | LM8G7 | Not Found |
Signaling Pathways and Mechanism of Action
Dibenzodiazepinones targeting EGFR act as allosteric inhibitors, binding to a pocket distinct from the ATP-binding site. This induces a conformational change that inhibits EGFR activity, even in the presence of mutations that confer resistance to traditional ATP-competitive inhibitors. This allosteric inhibition blocks downstream signaling through pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the presented findings, this section details the methodologies for key in vitro and in vivo experiments.
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Incubation: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (dibenzodiazepinones or standard-of-care drugs). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for an additional 48 to 72 hours.
-
MTT Reagent Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Crystal Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][5][12][13]
In Vitro Wound Healing (Scratch) Assay
Protocol:
-
Monolayer Culture: Cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or gap in the cell monolayer.
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with medium containing the test compound or vehicle control. Images of the scratch are captured at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to assess cell migration.[2][14][15][16]
Transwell Invasion Assay
Protocol:
-
Chamber Preparation: The upper chamber of a Transwell insert with a porous membrane is coated with a layer of Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated with the test compound or vehicle, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant Addition: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and the membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7][8][10][17]
In Vivo Tumor Xenograft Model
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 11. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Head-to-head comparison of different dibenzodiazepinone synthesis methods
The dibenzodiazepinone core is a privileged scaffold in medicinal chemistry, forming the backbone of several important therapeutic agents, most notably the atypical antipsychotic clozapine. The efficient construction of this tricyclic system is a key focus for synthetic chemists in drug discovery and development. This guide provides a head-to-head comparison of two prominent methods for the synthesis of dibenzodiazepinones: the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.
At a Glance: Comparison of Synthesis Methods
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu powder) |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Often no ligand, or simple ligands like N,N-dimethylglycine |
| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, NaOt-Bu) | Often requires a base like K₂CO₃ |
| Reaction Temperature | Generally milder (85-120 °C) | Typically requires higher temperatures (>150 °C) |
| Reaction Time | Can be relatively short (hours) | Often requires longer reaction times (up to 24 hours or more) |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Can be limited by substrate electronics and functional group tolerance |
| Yields | Generally good to excellent (can exceed 80%) | Variable, can be moderate to good |
Reaction Pathways
The synthesis of the dibenzodiazepinone core typically involves the formation of a key amide bond followed by an intramolecular cyclization. The Buchwald-Hartwig and Ullmann reactions represent different approaches to achieve this critical C-N bond formation.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. In the context of dibenzodiazepinone synthesis, it is often employed in an intramolecular fashion to construct the central seven-membered ring. The general pathway involves a palladium catalyst and a suitable phosphine ligand to facilitate the coupling between an aryl halide and an amine.
Caption: Buchwald-Hartwig intramolecular cyclization.
Ullmann Condensation Pathway
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-heteroatom bonds. While it often requires harsher reaction conditions compared to palladium-catalyzed methods, it remains a relevant strategy, particularly in the synthesis of established pharmaceutical compounds like clozapine.
Caption: Ullmann condensation for dibenzodiazepinone synthesis.
Experimental Data and Protocols
The following sections provide detailed experimental protocols and quantitative data for the synthesis of dibenzodiazepinones using the Buchwald-Hartwig and Ullmann reactions.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method offers a highly efficient route to dibenzodiazepinones under relatively mild conditions. A notable example is the tandem amination-cyclization of an appropriately substituted precursor.[1]
Quantitative Data
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | t-BuDavePhos | Cs₂CO₃ | 1,4-Dioxane | 85 | 5 | 80[1] |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 100 | 12 | 70-85[2] |
Experimental Protocol: Tandem Amination-Cyclization [1]
-
Materials:
-
Substituted aryl halide precursor (e.g., ethyl 2-(2-bromophenylamino)benzoate) (1.0 mmol)
-
Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
t-BuDavePhos (0.05 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide precursor, Pd₂(dba)₃, t-BuDavePhos, and NaOt-Bu.
-
Add anhydrous 1,4-dioxane followed by the ammonia solution.
-
Seal the tube and heat the reaction mixture at 85 °C for 5 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzodiazepinone.
-
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a well-established method for the synthesis of the dibenzodiazepinone core, famously used in the original synthesis of clozapine.[1] This method typically requires higher temperatures and longer reaction times.
Quantitative Data
Specific yield for the intramolecular cyclization step to form the dibenzodiazepinone is not always reported in isolation. The overall yield for the multi-step synthesis of clozapine, which includes an Ullmann condensation as a key step, is often provided.
Experimental Protocol: Intramolecular Ullmann Condensation (Conceptual)
-
Materials:
-
2-(2-halophenylamino)benzoic acid derivative (1.0 mmol)
-
Copper(I) iodide (CuI) or copper powder (catalytic to stoichiometric amounts)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
High-boiling point solvent (e.g., DMF, nitrobenzene)
-
-
Procedure:
-
In a round-bottom flask, combine the 2-(2-halophenylamino)benzoic acid derivative, copper catalyst, and potassium carbonate.
-
Add the high-boiling point solvent.
-
Heat the reaction mixture to a high temperature (typically > 150 °C) and stir for an extended period (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are viable methods for the synthesis of the dibenzodiazepinone scaffold. The choice between the two often depends on the specific substrate, desired scale, and available resources.
-
The Buchwald-Hartwig amination offers a more modern, versatile, and often higher-yielding approach with milder reaction conditions and broader functional group tolerance.[1][2] This makes it particularly attractive for the synthesis of novel analogs in a drug discovery setting.
-
The Ullmann condensation , while being a more traditional method with harsher conditions, remains a reliable and cost-effective option for the synthesis of certain dibenzodiazepinones, as demonstrated by its use in the production of clozapine.[1]
For researchers and drug development professionals, the palladium-catalyzed methods generally provide a more flexible and efficient platform for the rapid generation of diverse dibenzodiazepinone libraries for structure-activity relationship (SAR) studies. However, the classical Ullmann approach should not be discounted, especially for large-scale synthesis where cost and precedent may be significant factors.
References
In Vivo Validation of Tricyclic Antiarrhythmic Agents: A Comparative Analysis of Dibenzazepine Derivatives
A notable scarcity of publicly available in vivo research specifically investigating the antiarrhythmic properties of dibenzodiazepinone derivatives necessitates a broadened scope for a comprehensive comparative analysis. This guide will therefore focus on the closely related and more extensively studied dibenzazepine derivatives, exemplified by the compound bonnecor. The findings presented herein are drawn from preclinical studies and offer a comparative framework for evaluating antiarrhythmic efficacy against established agents such as ethmozine, quinidine, and novocainamide.
This guide provides a detailed comparison of the in vivo antiarrhythmic properties of these compounds, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Dibenzazepine Derivatives and Other Antiarrhythmic Agents
The antiarrhythmic potential of bonnecor, a dibenzazepine derivative, has been evaluated in various animal models of arrhythmia. The following tables summarize the quantitative data from these preclinical studies, offering a direct comparison with other antiarrhythmic drugs.
| Compound | Arrhythmia Model | Animal Model | Effective Dose | Observed Effect | Reference |
| Bonnecor | Aconitine-induced arrhythmia | Rats | - | Greater activity than quinidine and novocainamide, slightly less than ethmozine.[1] | [1] |
| Coronary occlusion-induced ventricular arrhythmia | Dogs | - | Greater activity than quinidine and novocainamide, slightly less than ethmozine.[1] | [1] | |
| Acute coronary occlusion-induced ventricular fibrillation | Rats | 1 mg/kg (i.v.), 6 mg/kg (oral) | Prevention of ventricular fibrillation.[1] | [1] | |
| Ethmozine | Acute coronary occlusion-induced ventricular fibrillation | Rats | - | No preventive effect observed.[1] | [1] |
| Quinidine | Aconitine-induced arrhythmia | Rats | - | Less active than bonnecor and ethmozine.[1] | [1] |
| Coronary occlusion-induced ventricular arrhythmia | Dogs | - | Less active than bonnecor and ethmozine.[1] | [1] | |
| Novocainamide | Aconitine-induced arrhythmia | Rats | - | Less active than bonnecor and ethmozine.[1] | [1] |
| Coronary occlusion-induced ventricular arrhythmia | Dogs | - | Less active than bonnecor and ethmozine.[1] | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparative data.
Aconitine-Induced Arrhythmia Model in Rats
This model is utilized to assess the efficacy of antiarrhythmic drugs against atrial and ventricular arrhythmias induced by the arrhythmogenic agent aconitine.
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are anesthetized.
-
A continuous intravenous infusion of aconitine is administered to induce arrhythmias.
-
The test compound (e.g., bonnecor, ethmozine, quinidine, novocainamide) or vehicle is administered intravenously prior to the aconitine infusion.
-
Electrocardiogram (ECG) is continuously monitored to record the onset and duration of arrhythmias.
-
-
Endpoints:
-
Dose of aconitine required to induce arrhythmias.
-
Duration of arrhythmias.
-
Mortality rate.
-
Coronary Occlusion-Induced Arrhythmia Model in Dogs
This model simulates myocardial ischemia and subsequent ventricular arrhythmias, providing a platform to evaluate the antiarrhythmic and antifibrillatory effects of test compounds.
-
Animals: Mongrel dogs of either sex.
-
Procedure:
-
Animals are anesthetized and mechanically ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is occluded to induce myocardial ischemia and arrhythmias.
-
The test compound or vehicle is administered intravenously before or after coronary occlusion.
-
ECG and hemodynamic parameters are continuously monitored.
-
-
Endpoints:
-
Incidence and duration of ventricular tachycardia and fibrillation.
-
Changes in heart rate and blood pressure.
-
Infarct size (measured post-mortem).
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the in vivo validation of antiarrhythmic properties.
References
A Comparative Guide to Novel Dibenzodiazepinones for Overcoming Osimertinib Resistance in NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel series of dibenzodiazepinone analogs designed to combat resistance to Osimertinib in non-small cell lung cancer (NSCLC). The data presented is based on a key study by Jin et al. (2025), which details the synthesis and evaluation of 36 derivatives, culminating in a lead compound with significant preclinical activity against triple-mutant EGFR.[1][2]
Performance Comparison of Dibenzodiazepinone Analogs
The antiproliferative activity of the synthesized dibenzodiazepinone analogs was evaluated against a panel of NSCLC cell lines, including those with EGFR mutations conferring resistance to existing therapies. The data below summarizes the half-maximal inhibitory concentrations (IC50) and highlights the key findings of the SAR study.
Table 1: Antiproliferative Activity (IC50, μM) of Key Dibenzodiazepinone Analogs and Reference Compounds [1]
| Compound | R1 (C2-position) | R2 (N10-position) | HCC827 (EGFR ex19del) | H1975 (EGFR L858R/T790M) | H1975™ (EGFR L858R/T790M/C797S) | A549 (WT EGFR) |
| Osimertinib | - | - | 0.4 | 0.5 | 6.5 | >30 |
| DDC4002 | Benzyloxy | 2-(dimethylamino)ethyl | >30 | >30 | >30 | >30 |
| JBJ-09-063 | - | - | - | - | ~0.00065 | - |
| 4 | Benzyloxy | Benzyl | >30 | 25.4 | 18.2 | >30 |
| 5 | Benzyloxy | Cyclohexylmethyl | 28.1 | 19.7 | 15.3 | >30 |
| 9 | Benzyloxy | 2-(dimethylamino)ethyl | 15.2 | 11.3 | 9.8 | >30 |
| 12 | Benzyloxy | 2-chloroethyl | 19.8 | 15.6 | 12.1 | >30 |
| 14 | Benzyloxy | 2-aminoethyl | 12.4 | 9.5 | 7.3 | >30 |
| 18 | Benzyloxy | 3-aminopropyl | 9.8 | 7.1 | 5.2 | 28.7 |
| 20 | Benzyloxy | 2-(4-methylpiperazin-1-yl)ethyl | 16.5 | 13.1 | 10.2 | >30 |
| 25 | Benzyloxy | 2-(pyrrolidin-1-yl)ethyl | 22.1 | 18.4 | 14.6 | >30 |
| 33 | 4-(4-methylpiperazin-1-yl)benzyloxy | 2-(dimethylamino)ethyl | 3.1 | 5.2 | 2.7 | 10.2 |
Structure-Activity Relationship (SAR) Summary:
The SAR analysis of the 36 synthesized analogs revealed that modifications at the C2 and N10 positions of the dibenzodiazepinone scaffold are critical for antiproliferative activity.[1]
-
N10-Position (R2): Introduction of an alkyl chain with a terminal functional group significantly influenced activity. Specifically, groups like dimethylamine (compound 9), amino (compound 18), and 1-methylpiperazine (compound 20) improved activity. Larger hydrophobic groups such as methylcyclohexane (compound 5) and benzyl (compound 4) also enhanced activity.[1]
-
C2-Position (R1): Building upon the active N10-substituents, modifications at the C2 position were explored. Replacing the initial benzyloxy group with more hydrophobic substituents, such as a 4-(4-methylpiperazin-1-yl)benzyloxy group, led to the most potent compound, 33 .[1]
Compound 33 emerged as the lead candidate, exhibiting the strongest inhibitory effects, particularly against the Osimertinib-resistant H1975™ cell line (EGFR L858R/T790M/C797S), with an IC50 value of 2.7 μM, which is 2.4-fold lower than that of Osimertinib (6.5 μM).[1][2] Furthermore, compound 33 demonstrated selectivity for cells with the triple mutation, as evidenced by its higher IC50 of 10.2 μM against the wild-type A549 cell line.[1]
Experimental Protocols
General Synthesis of Dibenzodiazepinone Analogs
The synthesis of the dibenzodiazepinone analogs was carried out as outlined in the work by Jin et al.[1] A representative multi-step synthesis is described below:
-
Esterification: 5-Hydroxy-2-nitrobenzoic acid (S1) is esterified in methanol with sulfuric acid to yield methyl 5-hydroxy-2-nitrobenzoate (S2).[1]
-
Etherification: The hydroxyl group of S2 is then reacted with the appropriate benzyl bromide derivative to give the corresponding ether (S3).[1]
-
Reduction: The nitro group of S3 is reduced to an amine using iron powder and ammonium chloride to afford methyl 2-amino-5-(benzyloxy)benzoate (S4).[1]
-
Buchwald-Hartwig Cross-Coupling: Compound S4 is coupled with 1-bromo-4-fluoro-2-nitrobenzene to yield the diarylamine intermediate (S5).[1]
-
Subsequent Reduction and Cyclization: The nitro group of S5 is reduced, followed by intramolecular cyclization to form the dibenzodiazepinone core.
-
N-Alkylation: The final step involves the alkylation of the N10 position with the desired R2 side chain to yield the target compounds.[1]
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was determined using a standard MTT assay or a similar cell viability assay.
-
Cell Seeding: NSCLC cells (HCC827, H1975, H1975™, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence is measured, and the data is normalized to vehicle-treated controls to determine the IC50 values.
EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR tyrosine kinases can be evaluated using a variety of assay formats, such as the HTRF KinEASE TK assay.[1]
-
Enzyme and Substrate Preparation: Recombinant EGFR kinase (wild-type or mutant) and a suitable substrate are prepared in kinase reaction buffer.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the reaction is stopped, and the level of substrate phosphorylation is measured using a detection method such as time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The signal is used to calculate the percentage of inhibition at each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for inhibitor screening.
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Study of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one and Clozapine Analogues for Neuropsychiatric Drug Discovery
This guide provides a comparative analysis of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one and clozapine analogues, focusing on their pharmacological profiles relevant to the development of novel antipsychotic agents. While extensive data exists for clozapine and its analogues, research on the neuropsychiatric applications of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives is less comprehensive. This guide summarizes the available quantitative data, details key experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals.
Introduction
Clozapine, an atypical antipsychotic, is highly effective in treating schizophrenia, particularly in patients resistant to other medications. Its therapeutic efficacy is attributed to its complex pharmacology, involving interactions with multiple neurotransmitter receptors, including dopaminergic, serotonergic, and muscarinic receptors. Consequently, the development of clozapine analogues with improved side-effect profiles remains an active area of research.
The 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one scaffold shares structural similarities with tricyclic antipsychotics and has been investigated for various biological activities. However, its potential as a central nervous system (CNS) therapeutic, particularly in comparison to established antipsychotics like clozapine, is not as thoroughly documented. This guide aims to bridge this gap by presenting a side-by-side comparison based on the current scientific literature.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro receptor binding affinities (Ki in nM) of clozapine and its key analogues, olanzapine and quetiapine, for several CNS receptors implicated in the mechanism of action of antipsychotic drugs. A lower Ki value indicates a higher binding affinity. Data for 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one derivatives at these specific receptors are not extensively available in the public domain, limiting a direct quantitative comparison. One study identified that certain 5-substituted derivatives of this scaffold show high affinity for the cardiac M2 muscarinic receptor (Ki of 10 nmol/l).[1]
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| Clozapine | 85 | 125 - 380 | 570 | 2020 | 1.4 µM |
| Olanzapine | 31 | 11 | - | - | - |
| Quetiapine | 990 | 160 - 380 | 570 | 2020 | 1.4 µM |
Data compiled from multiple sources.[2][3][4]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT3 | 5-HT6 | 5-HT7 |
| Clozapine | 390 | 640 | 1840 | - | - | 76 nM |
| Olanzapine | - | 4 | 11 | 130 | 12 | 45 |
| Quetiapine | 390 | 640 | 1840 | - | - | 307 nM |
Data compiled from multiple sources.[2][3][5]
Table 3: Muscarinic and Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | α1 | α2 | H1 |
| Clozapine | 39 nM | 453 nM | 23 nM | 110 nM | 23 nM | 7 | 18 | 1.1 |
| Olanzapine | 2.5 - 73 | - | - | - | - | 19 | 230 | 7 |
| Quetiapine | 39 nM | 453 nM | 23 nM | 110 nM | 23 nM | 13 | 530 | 11 |
Data compiled from multiple sources.[3][5][6]
Experimental Protocols
This section outlines the general methodologies for key in vitro and in vivo experiments used to characterize the pharmacological profiles of these compounds.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Protocol: Radioligand Displacement Assay
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[7]
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.[7]
-
The membrane pellet is washed and resuspended in the assay buffer.[7]
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.[8][9]
-
Increasing concentrations of the unlabeled test compound (clozapine analogue or dibenzodiazepinone derivative) are added to compete with the radioligand for binding to the receptor.[8]
-
Non-specific binding is determined in the presence of a high concentration of a known high-affinity unlabeled ligand.[7]
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.[7]
-
-
Separation and Detection:
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
Objective: To assess the antipsychotic-like activity of a compound in animal models.
Example Protocol: Amphetamine-Induced Hyperlocomotion
-
Animals: Male rodents (e.g., rats or mice) are commonly used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered at various doses.
-
After a pre-treatment period, animals are challenged with a psychostimulant such as amphetamine to induce hyperlocomotion, a model for psychotic-like behavior.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.
-
-
Data Analysis: The ability of the test compound to attenuate the amphetamine-induced increase in locomotor activity is measured and compared to a reference antipsychotic drug.
Visualizations
Signaling Pathways
The therapeutic effects and side effects of clozapine and its analogues are mediated by their interaction with a variety of G-protein coupled receptors (GPCRs), which in turn modulate downstream signaling cascades. The following diagram illustrates a simplified overview of the major signaling pathways affected by these drugs.
References
- 1. New 5-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-ones with antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decreased binding affinity of olanzapine and clozapine for human muscarinic receptors in intact clonal cells in physiological medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Dibenzodiazepinone Derivatives in Overcoming Drug-Resistant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical obstacle in cancer therapy. Dibenzodiazepinone derivatives have surfaced as a promising class of compounds with the potential to overcome resistance mechanisms in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, to aid researchers in the development of novel cancer therapeutics.
Data Presentation: Comparative Efficacy of Dibenzodiazepinone Derivatives
The following table summarizes the in vitro efficacy of selected dibenzodiazepinone derivatives against drug-resistant cancer cell lines, primarily focusing on NSCLC with EGFR mutations that confer resistance to standard therapies like osimertinib.
| Compound/Drug | Cancer Cell Line | Resistance-Conferring EGFR Mutation(s) | IC50 Value | Reference |
| Compound 33 | H1975™ | L858R/T790M/C797S | 2.7 µM | [1][2] |
| Osimertinib | H1975™ | L858R/T790M/C797S | 6.5 µM | [1][2] |
| Compound 33 | HCC827 | delE746_A750 | 3.1 µM | [1] |
| Osimertinib | HCC827 | delE746_A750 | 0.4 µM | [1] |
| Compound 33 | H1975 | L858R/T790M | 5.2 µM | [1] |
| Osimertinib | H1975 | L858R/T790M | 0.5 µM | [1] |
| Compound 33 | A549 (EGFR wild-type) | None | 10.2 µM | [1] |
| Inhibitor 3 | Ba/F3 | L858R/T790M | ~0.2-0.4 µM (with cetuximab) | [3] |
| Inhibitor 3 | Ba/F3 | L858R/T790M/C797S | ~0.2-0.4 µM (with cetuximab) | [3] |
| DDC4002 | EGFR Kinase Assay | L858R/T790M | Not specified (nM range) | [1] |
| Compound D2 | EGFR Kinase Assay | L858R/T790M/C797S | 0.06 nM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the efficacy of dibenzodiazepinone derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of dibenzodiazepinone derivatives are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed drug-resistant cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the dibenzodiazepinone derivatives and control compounds (e.g., osimertinib) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the dibenzodiazepinone derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.
Western Blot Analysis for Phosphorylated EGFR and AKT
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Protein Extraction: Treat cells with the compounds for a specific duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative protein expression levels.
References
- 1. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and Optimization of Dibenzodiazepinones as Allosteric Mutant-Selective EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one: A Guide for Laboratory Professionals
Prudent Disposal of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is paramount for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous waste, is essential. This procedural guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Precautionary Principle
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one and associated waste.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
A properly fitted laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated personal protective equipment (gloves, etc.), weighing paper, and spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, use a designated, sealed, and properly labeled hazardous waste container for liquids. Ensure the container is made of a compatible material.
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[4]. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label fully defaced[4].
3. Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one". Also, include the approximate concentration and the date accumulation started[5].
4. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials[5][6]. Containers must be kept tightly closed except when adding waste[2][5].
5. Disposal: The disposal of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one must be conducted through your institution's licensed hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash[2][4]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.
Caption: Disposal Workflow for 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. ethz.ch [ethz.ch]
- 3. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Essential Safety and Handling Guide for 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, this compound should be handled as potentially hazardous. The recommended PPE is based on the GHS classifications for the closely related 8-chloro analogue, which is classified as toxic if swallowed and suspected of causing genetic defects.[1][3][4][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). | To prevent skin contact and absorption. The outer glove should be disposed of immediately after handling. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | A properly fitted laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. For spills or work outside a fume hood, use a NIOSH-approved respirator with organic vapor cartridges. | To prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Protocol
All operations involving this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and functionality of an eyewash station and safety shower.
-
Don all required PPE as outlined in Table 1.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Handle the solid compound with care to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan
All waste containing 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including disposable gloves, weighing papers, and bench liners, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for the safe handling and disposal of 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one manufacturers and suppliers in india [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ofipharma.com [ofipharma.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
